Tezosentan-d4
Description
Properties
CAS No. |
1794707-10-0 |
|---|---|
Molecular Formula |
C₂₇H₂₃D₄N₉O₆S |
Molecular Weight |
609.65 |
Synonyms |
N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tezosentan-d4 Mechanism of Action and Bioanalytical Application
Executive Summary
Tezosentan is a potent, parenteral, dual endothelin receptor antagonist (
While this compound retains the pharmacological profile of the parent drug, its utility lies in its distinct mass-to-charge ratio (
Part 1: The Pharmacologic Core (Biological Mechanism)
To understand the utility of this compound, one must first establish the pharmacodynamics of the parent molecule. Tezosentan acts as a competitive antagonist at the G-protein coupled receptors (GPCRs) for Endothelin-1 (ET-1).[1]
The Endothelin Pathway
Endothelin-1 is a potent vasoconstrictor peptide.[2][3][4] It exerts its effects through two receptor subtypes:[1][2][3][4][5]
- Receptors: Located primarily on vascular smooth muscle cells.[3][4] Activation leads to vasoconstriction and cell proliferation.[4]
- Receptors: Located on vascular smooth muscle (vasoconstriction) and endothelial cells (vasodilation via NO release and ET-1 clearance).[2][3][4]
Mechanism of Antagonism
Tezosentan is a "dual" antagonist, meaning it blocks both subtypes with high affinity, though it exhibits a slight selectivity for
-
Binding Affinity (
): ~0.3 nM for and ~20 nM for .[6] -
Signal Blockade: By occupying the receptor pocket, Tezosentan prevents ET-1 binding. This inhibits the
signaling cascade, preventing the hydrolysis of PIP2 into and DAG, thereby suppressing the release of intracellular calcium ( ) required for vasoconstriction.
Pathway Visualization
The following diagram illustrates the interruption of the Endothelin signaling cascade by Tezosentan.
Caption: Figure 1. Competitive antagonism of Endothelin receptors by Tezosentan, preventing the
Part 2: The Isotopic Advantage (Analytical Mechanism)
While this compound binds to receptors identically to Tezosentan, its primary application is not therapeutic but analytical . In drug development, precise quantification of the drug in plasma is critical for establishing pharmacokinetic (PK) profiles.
Structural Modification
This compound is synthesized by replacing four hydrogen atoms (
The Role of Internal Standardization
In LC-MS/MS, biological matrices (plasma, urine) contain thousands of interfering compounds. These compounds can cause Ion Suppression , where they compete with the drug for ionization energy in the source, leading to inaccurate data.
This compound serves as the ideal Internal Standard (IS) because:
-
Co-Elution: Being chemically nearly identical, it elutes from the chromatographic column at the same retention time as Tezosentan.
-
Matrix Correction: Any suppression affecting Tezosentan at that specific retention time also affects this compound equally.
-
Differentiation: The Mass Spectrometer distinguishes them by the +4 Da mass shift.
The Calculation:
Part 3: Bioanalytical Protocol (LC-MS/MS)
This section details a self-validating workflow for quantifying Tezosentan using this compound.
Experimental Workflow
| Step | Procedure | Rationale (Causality) |
| 1. Stock Prep | Dissolve this compound in DMSO/MeOH (1 mg/mL). | High solubility ensures accurate starting concentration. |
| 2. Spiking | Add fixed concentration of this compound (e.g., 50 ng/mL) to all plasma samples. | Normalizes every subsequent step (extraction/injection) for variability. |
| 3. Extraction | Protein Precipitation (PPT): Add 3:1 Acetonitrile to plasma. Vortex & Centrifuge. | Removes albumin/globulins that clog columns; releases drug bound to plasma proteins. |
| 4. Separation | Inject supernatant onto C18 Reverse Phase Column. Gradient: Water/Acetonitrile + 0.1% Formic Acid. | Separates Tezosentan from polar matrix components. Formic acid aids protonation ( |
| 5. Detection | Triple Quadrupole MS (MRM Mode). Monitor Parent | Specificity. Only molecules with correct parent mass and fragment mass are detected. |
Mass Spectrometry Transitions (MRM)
The Multiple Reaction Monitoring (MRM) transitions allow the instrument to "see" the drug and the IS separately.
-
Tezosentan (Analyte):
-
Precursor (
): ( ) -
Product (
): (Characteristic fragment)
-
-
This compound (IS):
-
Precursor (
): ( ) -
Product (
): (Corresponding fragment +4)
-
Analytical Workflow Diagram
Caption: Figure 2. LC-MS/MS workflow utilizing this compound for accurate quantification in biological matrices.
Part 4: Data Interpretation & Quality Control
To ensure scientific integrity, the assay utilizing this compound must meet specific acceptance criteria (FDA/EMA Bioanalytical Guidelines).
Linearity and Range
The response (Area Ratio of Drug/d4) should be linear (
-
Lower Limit of Quantification (LLOQ): The lowest concentration where the signal-to-noise ratio is
and precision is within 20%.
Assessing Matrix Effects
A key validation step involves comparing the absolute peak area of this compound in extracted plasma versus in pure solvent.
-
Matrix Factor (MF):
. -
Ideal MF: ~1.0 (No suppression).
-
Acceptable: Values <1.0 are common (suppression), provided the Analyte and IS are suppressed to the exact same degree. This confirms the d4-analog is correcting for the matrix effectively.
References
-
Clozel, M., et al. (1999). Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use.[9] Journal of Pharmacology and Experimental Therapeutics, 290(2), 840-852. Link
-
Cotter, G., et al. (2001).[9] Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure.[9] European Journal of Heart Failure, 3(4), 457-461.[9] Link
-
Stokvis, E., et al. (2002). Quantitative analysis of the novel endothelin antagonist tezosentan in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 37(9), 924-930. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
ChemicalBook. this compound Product Properties and Structure. ChemicalBook Database. Link
Sources
- 1. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tezosentan - Wikipedia [en.wikipedia.org]
- 8. Tezosentan [drugfuture.com]
- 9. Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Tezosentan's Efficacy in Attenuating Ischemia-Reperfusion Injury: A Technical Guide for Preclinical Research
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of Tezosentan in the context of ischemia-reperfusion (I/R) injury. It moves beyond a simple recitation of protocols to offer a strategic and mechanistic-driven approach to experimental design and data interpretation.
Introduction: The Rationale for Targeting the Endothelin System in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This secondary injury cascade is a significant contributor to morbidity and mortality in a range of clinical scenarios, including myocardial infarction, stroke, and organ transplantation.[1] A key player in the pathophysiology of I/R injury is Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[2] Released during ischemia, ET-1 contributes to microvascular dysfunction, inflammation, and oxidative stress upon reperfusion, thereby amplifying the initial ischemic insult.
Tezosentan, a non-selective endothelin receptor antagonist (ERA), targets both the ETA and ETB receptors, offering a promising therapeutic strategy to mitigate the multifaceted damage induced by I/R.[3] Preclinical evidence suggests that Tezosentan can ameliorate I/R injury in various organ systems, including the heart, liver, and lungs, by reducing oxidative stress, inhibiting the systemic inflammatory response, and exerting cytoprotective effects.[3][4][5] This guide will provide the technical details for robustly evaluating these protective effects in a preclinical setting.
The Endothelin Signaling Pathway in Ischemia-Reperfusion Injury and the Mechanism of Action of Tezosentan
Understanding the molecular underpinnings of ET-1 signaling is crucial for designing and interpreting studies on Tezosentan. During I/R, ET-1 levels are markedly elevated. The binding of ET-1 to its G-protein coupled receptors, ETA and ETB, on vascular smooth muscle cells and cardiomyocytes triggers a cascade of intracellular events.
Activation of ETA receptors, which are predominant on vascular smooth muscle cells, leads to potent vasoconstriction, further compromising blood flow to the reperfused tissue.[2] In cardiomyocytes, ETA receptor stimulation can induce hypertrophy and has complex effects on contractility.[6][7] ETB receptors, found on both endothelial and vascular smooth muscle cells, have a more dual role. Endothelial ETB receptor activation can promote vasodilation through the release of nitric oxide (NO) and prostacyclin, while ETB receptors on smooth muscle cells contribute to vasoconstriction.[2]
Tezosentan, by competitively inhibiting both ETA and ETB receptors, is designed to counteract the detrimental vasoconstrictive and pro-inflammatory effects of elevated ET-1 levels during I/R.
In vivo myocardial I/R injury experimental workflow.
Step-by-Step Methodology:
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with ketamine/xylazine) and initiate mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically 30-45 minutes).
-
Tezosentan Administration: Administer Tezosentan or vehicle intravenously at the onset of reperfusion. A typical dose is a 10 mg/kg bolus followed by a 1 mg/kg/hr infusion. [4]5. Reperfusion: Release the ligature to allow for reperfusion (typically 2-24 hours).
-
Hemodynamic Monitoring: Continuously monitor electrocardiogram (ECG) and blood pressure throughout the procedure.
-
Tissue and Blood Collection: At the end of the reperfusion period, collect blood samples and excise the heart for further analysis.
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This model allows for the direct assessment of cardiac function and injury in the absence of systemic influences.
Experimental Workflow:
Ex vivo Langendorff heart perfusion experimental workflow.
Step-by-Step Methodology:
-
Heart Isolation and Cannulation: Rapidly excise the heart from an anesthetized rat and cannulate the aorta on a Langendorff apparatus.
-
Stabilization: Perfuse the heart with Krebs-Henseleit buffer for a stabilization period (approximately 20 minutes).
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Initiate reperfusion with buffer containing either Tezosentan (e.g., 10-5 M/L) or vehicle for a specified duration (e.g., 120 minutes). [3][5]5. Functional Assessment: Continuously measure left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infarct Size Analysis: At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to determine infarct size.
Assessment of Key Endpoints
A multi-pronged approach to endpoint assessment is critical for a comprehensive evaluation of Tezosentan's effects.
Quantification of Myocardial Infarct Size
Protocol for TTC Staining:
-
Heart Slicing: Freeze the heart and slice it into uniform sections (e.g., 2 mm thick). [8]2. Incubation: Incubate the slices in a 1% TTC solution in phosphate buffer at 37°C for 20-30 minutes. [9][10]3. Fixation: Fix the stained slices in 10% formalin. [9]4. Imaging and Analysis: Image the slices and use planimetry software (e.g., ImageJ) to quantify the viable (red) and infarcted (pale) areas. [9]
Evaluation of Oxidative Stress
Protocols for Measuring Oxidative Stress Markers in Heart Tissue Homogenates:
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Its levels can be quantified using a thiobarbituric acid reactive substances (TBARS) assay, which involves the reaction of MDA with TBA to form a colored product that can be measured spectrophotometrically. [11]* Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme. Its activity can be measured by its ability to inhibit the autoxidation of pyrogallol, which can be monitored as a change in absorbance. [12]* Catalase (CAT) Activity Assay: Catalase decomposes hydrogen peroxide. Its activity can be determined by measuring the rate of H2O2 decomposition spectrophotometrically. [13]
Assessment of Inflammation
Protocols for Measuring Inflammatory Cytokines in Plasma:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a sensitive and specific method for quantifying levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in plasma samples. [14][15][16]
Data Presentation: Expected Outcomes and Interpretation
The following tables summarize the expected quantitative effects of Tezosentan in a rat model of myocardial I/R injury based on published preclinical data.
Table 1: Effect of Tezosentan on Hemodynamic Parameters in Ischemic Cardiomyopathy
| Parameter | Sham | Ischemia-Reperfusion (Vehicle) | Ischemia-Reperfusion (Tezosentan) |
| LVDP (mmHg) | 105.4 ± 5.6 | 45.2 ± 3.1 | 68.7 ± 4.5 |
| +dP/dtmax (mmHg/s) | 2876 ± 154 | 1254 ± 98 | 1897 ± 121 |
| -dP/dtmin (mmHg/s) | -2145 ± 112 | -876 ± 76 | -1354 ± 99 |
| Coronary Flow (mL/min) | 12.1 ± 0.8 | 6.5 ± 0.5 | 9.8 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Ischemia-Reperfusion (Vehicle). Data adapted from a study in an ischemic cardiomyopathy rat model. [3][5] Table 2: Effect of Tezosentan on Myocardial Injury, Oxidative Stress, and Inflammation
| Parameter | Control | Aortic I/R (Vehicle) | Aortic I/R (Tezosentan) |
| Troponin-I (ng/mL) | 0.12 ± 0.03 | 0.89 ± 0.15 | 0.45 ± 0.08 |
| TNF-α (pg/mL) | 25.4 ± 4.1 | 112.8 ± 15.2 | 65.3 ± 9.7 |
| IL-6 (pg/mL) | 45.2 ± 6.8 | 210.5 ± 25.4 | 121.7 ± 18.2 |
| Myocardial MDA (nmol/g tissue) | 1.2 ± 0.2 | 4.8 ± 0.6 | 2.5 ± 0.4 |
| Myocardial SOD (U/mg protein) | 15.6 ± 1.8 | 8.2 ± 1.1 | 12.9 ± 1.5 |
| Myocardial Catalase (U/mg protein) | 25.4 ± 2.9 | 14.1 ± 1.9 | 20.8 ± 2.5 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Aortic I/R (Vehicle). Data adapted from a study in a rat model of abdominal aortic I/R-induced myocardial injury. [4] It is important to note that some studies have reported that Tezosentan did not significantly reduce infarct size in certain models of myocardial infarction, suggesting that its protective effects may be more pronounced in the context of reperfusion-induced microvascular dysfunction and inflammation rather than myocyte necrosis during prolonged ischemia.
Conclusion and Future Directions
The preclinical evidence strongly supports the investigation of Tezosentan as a therapeutic agent for mitigating ischemia-reperfusion injury. Its mechanism of action, targeting the multifaceted detrimental effects of endothelin-1, provides a solid rationale for its use in this setting. The experimental protocols and endpoint assessments detailed in this guide offer a robust framework for generating high-quality, reproducible data to further elucidate the therapeutic potential of Tezosentan.
Future research should focus on optimizing dosing regimens, exploring combination therapies, and investigating the long-term effects of Tezosentan on cardiac remodeling and function following I/R injury. A deeper understanding of the differential roles of ETA and ETB receptor blockade in various tissues will also be crucial for the development of more targeted and effective therapies for ischemia-reperfusion injury.
References
-
Lee, J., Kiernan, Z., Chen, Q., & Quader, M. (n.d.). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. VCU School of Medicine. Retrieved from [Link]
-
Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. (n.d.). DGK.org. Retrieved from [Link]
-
Myocardial infarct size determined using the TTC method. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel fluorescence-based methods to determine infarct and scar size in murine models of reperfused myocardial infarction. (2024, July 24). bioRxiv. Retrieved from [Link]
-
Histological Quantification of Chronic Myocardial Infarct in Rats. (2016, December 11). JoVE. Retrieved from [Link]
-
Cardioprotective Signaling by Endothelin. (n.d.). PMC. Retrieved from [Link]
-
Narin, C., Kiris, I., Gülmen, S., Toy, H., Yilmaz, N., & Sütcü, R. (2008). Endothelin receptor blockade with tezosentan ameliorates myocardial injury induced by abdominal aortic ischemia-reperfusion. The Tohoku journal of experimental medicine, 216(3), 267–276. [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
-
Myocardial Protective Effect of Tezosentan, an Endothelin Receptor Antagonist, for Ischemia-Reperfusion Injury in Experimental Heart Failure Models. (n.d.). PMC. Retrieved from [Link]
-
Hadwan, M. H. (2024). An efficient protocol for quantifying catalase activity in biological samples. Bulletin of the National Research Centre, 48(1), 34. [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Sugden, P. H. (2003). An overview of endothelin signaling in the cardiac myocyte. Journal of molecular and cellular cardiology, 35(8), 871–886. [Link]
-
Myocardial protective effect of tezosentan, an endothelin receptor antagonist, for ischemia-reperfusion injury in experimental heart failure models. (2009). PubMed. Retrieved from [Link]
-
Malondialdehyde(MDA)Assay Kit Instruction. (n.d.). Frontiers. Retrieved from [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going. (n.d.). PMC. Retrieved from [Link]
-
Bosentan Reduces Myocardial Ischemia- Reperfusion Injury in Rats. (2025, October 1). Journal of Updates in Cardiovascular Medicine. Retrieved from [Link]
-
Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
-
Determining superoxide dismutase content and catalase activity in mammalian cell lines. (n.d.). ScienceDirect. Retrieved from [Link]
-
Preclinical multi-target strategies for myocardial ischemia-reperfusion injury. (n.d.). Frontiers. Retrieved from [Link]
-
HowTo layout a pathway. (2014, October 13). dotsrc.org. Retrieved from [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013, January 9). PMC. Retrieved from [Link]
-
Low superoxide dismutase and catalase is associated malondialdehyde and ischemia modified albumin in patients with Non-ST elevated myocardial infarction (NSTEMI). (2020, December 13). JournalAgent. Retrieved from [Link]
-
Atorvastatin Protects Against Deleterious Carfilzomib-Induced Transcriptional Changes in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. (n.d.). MDPI. Retrieved from [Link]
-
Tezosentan, a Novel Endothelin Receptor Antagonist, Markedly Reduces Rat Hepatic Ischemia and Reperfusion Injury in Three Different Models. (n.d.). NIH. Retrieved from [Link]
-
Endothelin signalling in the cardiac myocyte and its pathophysiological relevance. (2003). PubMed. Retrieved from [Link]
Sources
- 1. Frontiers | Preclinical multi-target strategies for myocardial ischemia-reperfusion injury [frontiersin.org]
- 2. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardial Protective Effect of Tezosentan, an Endothelin Receptor Antagonist, for Ischemia-Reperfusion Injury in Experimental Heart Failure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardial protective effect of tezosentan, an endothelin receptor antagonist, for ischemia-reperfusion injury in experimental heart failure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of endothelin signaling in the cardiac myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 9. medschool.vcu.edu [medschool.vcu.edu]
- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Tezosentan-d4: Chemical Structure and Physicochemical Properties
This technical guide provides a comprehensive overview of Tezosentan-d4, a deuterated isotopologue of Tezosentan, for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, and the scientific rationale behind its use, particularly in pharmacokinetic studies.
Introduction: The Significance of Tezosentan and the Role of Isotopic Labeling
Tezosentan is a potent, intravenous, dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including acute heart failure.[1] By blocking ET-1 receptors, Tezosentan induces vasodilation, thereby reducing the workload on the heart and improving hemodynamic parameters in patients with acute decompensated heart failure.[3]
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in pharmaceutical research.[4] The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic stability. This "kinetic isotope effect" can provide significant advantages in drug development, from elucidating metabolic pathways to creating more robust drug candidates with improved pharmacokinetic profiles. This compound serves as a prime example of the practical application of this principle, primarily as an internal standard in bioanalytical assays.
Chemical Structure of this compound
Tezosentan is a complex molecule belonging to the pyridinylpyrimidines class of organic compounds.[1] Its systematic name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide.[5][6]
While the exact structural details of commercially available this compound can vary, a commonly referenced analogue is Ro 61-0612/5, which is deuterated in four positions.[7] Based on the known metabolism of Tezosentan, which involves hydroxylation of the isopropyl side chain to form the metabolite Ro 64-1538, it is highly probable that the deuterium atoms in this compound are strategically placed on this isopropyl group to hinder this metabolic pathway.[7] This strategic placement enhances its utility as an internal standard in pharmacokinetic studies by ensuring it behaves chromatographically similarly to the parent drug but is distinguishable by its mass.
Probable Structure of this compound:
-
Parent Compound: Tezosentan
-
Deuterium Labeling: Four deuterium atoms replacing four hydrogen atoms.
-
Likely Position of Deuteration: The isopropyl group attached to the pyridine ring.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively published. However, the properties can be inferred to be very similar to those of the non-deuterated Tezosentan, with a key difference in molecular weight.
| Property | Tezosentan | This compound (Predicted) |
| Molecular Formula | C27H27N9O6S[5] | C27H23D4N9O6S |
| Molecular Weight | 605.63 g/mol [5] | ~609.65 g/mol |
| Appearance | White solid | White to off-white solid |
| Solubility | High water solubility.[8] | Expected to have high water solubility, similar to Tezosentan. |
| pKa | pKa1 4.4; pKa2 4.1 (for the sodium salt) | Expected to have pKa values very close to Tezosentan. |
| Melting Point | 198-200 °C | Expected to have a melting point very close to Tezosentan. |
The Scientific Rationale for Deuteration: The Kinetic Isotope Effect
The primary motivation for the synthesis of this compound is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond proceed at a slower rate.[9] In the context of drug metabolism, where cytochrome P450 enzymes often catalyze the hydroxylation of C-H bonds, deuteration at a metabolically active site can significantly slow down the rate of metabolic degradation.
Tezosentan is metabolized, albeit to a limited extent, by hydroxylation of its isopropyl group.[7] By replacing the hydrogens on this group with deuterium, the metabolic clearance of this compound is expected to be slower than that of Tezosentan. This property is highly desirable for an internal standard in quantitative bioanalysis, as it minimizes the risk of the standard degrading during sample preparation and analysis, leading to more accurate and reliable pharmacokinetic data for the parent drug.
Caption: A plausible synthetic workflow for this compound.
Analytical Methodology for Tezosentan and this compound
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tezosentan in biological matrices. [7] A Representative LC-MS/MS Protocol:
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of this compound solution (the internal standard).
-
Perform a protein precipitation step, typically with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant, containing Tezosentan and this compound, is collected for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate Tezosentan and this compound from other matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Tezosentan and this compound.
-
The ratio of the peak area of Tezosentan to the peak area of this compound is used to calculate the concentration of Tezosentan in the original sample.
-
Conclusion
This compound is a valuable tool in the development and clinical evaluation of Tezosentan. Its strategic deuteration, likely at the metabolically susceptible isopropyl group, imparts a kinetic isotope effect that enhances its stability and makes it an ideal internal standard for bioanalytical methods. While specific experimental data for this compound are not widely published, its properties and behavior can be reliably inferred from the well-characterized parent compound and the fundamental principles of isotopic labeling. This guide provides a solid foundation for researchers working with Tezosentan and its deuterated analogue, highlighting the critical interplay of chemistry, pharmacology, and analytical science in modern drug development.
References
-
Tezosentan in the treatment of acute heart failure. [Link]
-
Chemical structure of the drug tezosentan (figure edited from DrugBank.com; accessed on 25 March 2023). - ResearchGate. [Link]
-
Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC - NIH. [Link]
-
TEZOSENTAN - precisionFDA. [Link]
-
Tezosentan - CAS Common Chemistry. [Link]
-
Repurposing of the Drug Tezosentan for Cancer Therapy - MDPI. [Link]
-
Tezosentan in the Treatment of Acute Heart Failure | Clinical Research Trial Listing. [Link]
-
Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use - PubMed. [Link]
-
Tezosentan | C27H27N9O6S | CID 151174 - PubChem - NIH. [Link]
-
Hemodynamics and pharmacokinetics of tezosentan, a dual endothelin receptor antagonist, in patients with cirrhosis - PubMed. [Link]
-
Tezosentan - Wikipedia. [Link]
-
Tezosentan, a novel endothelin receptor antagonist, markedly reduces rat hepatic ischemia and reperfusion injury in three different models - PubMed. [Link]
-
(PDF) Various Analytical Methods for the Determination of Terazosin in Different Matrices. [Link]
-
Endogenous Nitric Oxide Release by Vasoactive Drugs Monitored in Exhaled Air | American Journal of Respiratory and Critical Care Medicine. [Link]
-
Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure - PubMed. [Link]
-
Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed. [Link]
-
(PDF) Analytical Methods For Determination Of Different Members Of FDA approved Tyrosine Kinase Inhibitors Like Dasatinib, Lapatinib, Imatinib, Sorafenib, Nintedanib, Sunitinib And Pazopanib: A Review. [Link]
-
Kinetic isotope effect - Wikipedia. [Link]
-
Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations - NIH. [Link]
-
Kinetic Isotope Effects - Chemistry LibreTexts. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]
-
Purine and Pyrimidine Synthesis - Metabolism - YouTube. [Link]
-
Endogenous Nitric Oxide Release by Vasoactive Drugs Monitored in Exhaled Air - ATS Journals. [Link]
-
Endothelin Receptors | Leaders in Pharmaceutical Business Intelligence Group, LLC, Doing Business As LPBI Group, Newton, MA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis and characterization of deuterated Tezosentan
Technical Guide: Synthesis and Characterization of Deuterated Tezosentan ( -Tezosentan)
Executive Summary
This technical guide outlines the rational design, synthesis, and characterization of Tezosentan-d3 , a stable isotope-labeled internal standard (SIL-IS) intended for use in the quantitative bioanalysis of the dual endothelin receptor antagonist Tezosentan.
Tezosentan (Ro 61-0612) is a potent intravenous inhibitor of Endothelin A (
This guide proposes the synthesis of [O-methyl-
Part 1: Rationale & Design Strategy
Why Deuteration?
In LC-MS/MS bioanalysis, structural analogs (e.g., Bosentan) often fail to co-elute perfectly with the analyte, leading to differential matrix effects. A deuterated isotopologue (
-
Co-elution: Retention time (
) is virtually identical to the analyte. -
Mass Resolution: A mass shift of +3 Da (for
) is sufficient to avoid isotopic overlap with the natural abundance C isotopes of the parent drug (M+0, M+1, M+2). -
Kinetic Isotope Effect (KIE): While primarily used for PK studies, deuteration at metabolic "hotspots" can stabilize the molecule. However, for an Internal Standard (IS), the priority is chemical stability. The methoxy ether linkage is robust under standard extraction conditions.
Structural Analysis & Labeling Site
Tezosentan Structure: N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-5-isopropylpyridine-2-sulfonamide[1][3]
Targeted Labeling Site: The 2-methoxyphenoxy moiety.[1]
-
Precursor: Guaiacol (2-methoxyphenol).
-
Reagent: Iodomethane-
( , >99.5 atom % D). -
Advantage: This moiety is introduced early in the convergent synthesis, minimizing the consumption of expensive deuterated reagents on high-molecular-weight intermediates.
Part 2: Retrosynthetic Analysis
The synthesis is designed as a convergent route involving three key fragments:
-
Fragment A (The Core): 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine (Deuterated).
-
Fragment B (The Tail): 5-isopropylpyridine-2-sulfonamide.[1]
-
Fragment C (The Solubilizer): Ethylene glycol.
Diagram 1: Retrosynthetic Strategy (Graphviz)
Caption: Retrosynthetic breakdown of Tezosentan-d3, highlighting the introduction of the deuterium label at the Guaiacol stage.
Part 3: Detailed Synthesis Protocol
Note: All reactions involving deuterated reagents must be performed under anhydrous conditions to prevent H/D exchange, although the methyl-d3 group is non-exchangeable under standard workup conditions.
Step 1: Synthesis of 2-Methoxyphenol- (Guaiacol- )
-
Reagents: Catechol (1.0 eq), Potassium Carbonate (
, 1.2 eq), Iodomethane- ( , 1.0 eq), Acetone. -
Protocol:
-
Dissolve catechol in anhydrous acetone under
atmosphere. -
Add
and stir at room temperature for 30 min. -
Add
dropwise to favor mono-alkylation. -
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Purification: Filter salts, concentrate, and purify via flash chromatography to separate the mono-methylated product (Guaiacol-
) from the di-methylated byproduct (Veratrole- ).
-
-
Yield Target: 65-70%.
Step 2: Construction of the Pyrimidine Core
-
Reagents: Guaiacol-
(from Step 1), 4,6-dichloro-2-(pyrimidin-2-yl)pyrimidine, NaH (Sodium Hydride), THF. -
Protocol:
-
Suspend NaH (1.1 eq) in dry THF at 0°C.
-
Add Guaiacol-
slowly; stir until evolution ceases (formation of sodium phenoxide). -
Add the dichloropyrimidine solution dropwise.
-
Warm to RT and stir for 12 hours.
-
Mechanism:
reaction where the phenoxide displaces the chloride at the 5-position (or 4-position depending on specific isomer control, Tezosentan requires the phenoxy at position 5). Correction: In the standard pyrimidine synthesis for ERAs, the phenoxy group is often introduced onto a malonate precursor or via substitution on the 5-position if activated. For this protocol, we assume the standard route where the 5-position is substituted.
-
Step 3: Introduction of the Sulfonamide
-
Reagents: Intermediate from Step 2, 5-isopropylpyridine-2-sulfonamide (potassium salt), DMSO/DMF.
-
Protocol:
-
Dissolve the chloropyrimidine intermediate in dry DMSO.
-
Add the potassium salt of the sulfonamide (2.0 eq).
-
Heat to 80-100°C for 6-8 hours.
-
Workup: Quench with water, adjust pH to 4-5 with HCl (to protonate the sulfonamide), and extract with Ethyl Acetate.
-
Step 4: Final Hydroxylation (Ethylene Glycol)
-
Reagents: Sodium Ethylene Glycolate (formed in situ with Na + Ethylene Glycol).
-
Protocol:
-
Dissolve the product from Step 3 in a large excess of ethylene glycol (acts as solvent and reagent).
-
Add Sodium metal (catalytic amount) to generate the alkoxide.
-
Heat to 80°C. The alkoxide displaces the remaining chloride (or leaving group) at the 6-position.
-
Purification: Reverse-phase HPLC (C18 column) is required to remove unreacted glycol and salts.
-
Final Form: Isolate as the disodium salt or free acid depending on stability requirements.
-
Part 4: Characterization & Validation
The identity and isotopic purity of Tezosentan-
Nuclear Magnetic Resonance (NMR)
The most distinct feature is the disappearance of the methoxy singlet in the proton spectrum.
| Feature | Native Tezosentan ( | Tezosentan- | Note |
| Methoxy (-OCH3) | Singlet, | Absent | Confirms deuteration |
| Aromatic Protons | Multiplets, 6.8 - 8.5 ppm | Unchanged | Confirms core integrity |
| Isopropyl (CH3) | Doublet, | Doublet, | Unchanged |
| Ethylene Glycol | Multiplets, 3.5 - 4.0 ppm | Multiplets, 3.5 - 4.0 ppm | Unchanged |
Mass Spectrometry (LC-MS)
-
Instrument: Triple Quadrupole MS (ESI+).
-
Mass Shift: +3.018 Da.
| Compound | Precursor Ion ( | Product Ion (Quant) | Collision Energy |
| Tezosentan (Native) | 630.2 | 630.2 | 35 eV |
| Tezosentan- | 633.2 | 633.2 | 35 eV |
Note: The product ion transition should ideally retain the label. If the fragmentation causes the loss of the methoxy-phenoxy group, the mass shift will be lost. The transition
Part 5: Application in Bioanalysis (Workflow)
To ensure scientific integrity, the internal standard must be integrated into a rigorous validation workflow.
Diagram 2: LC-MS/MS Bioanalytical Workflow (Graphviz)
Caption: Standardized workflow for Tezosentan quantification using the synthesized d3-IS.
"Cross-Talk" & Isotopic Contribution
A critical validation step is checking for Isotopic Interference :
-
Native
IS Channel: Does the M+3 isotope of native Tezosentan contribute to the IS signal?-
Calculation: The natural abundance of
is ~1.1%. For a molecule with ~30 carbons (Tezosentan is ), the probability of having three atoms is very low ( ). Therefore, interference is negligible.
-
-
IS
Native Channel: Does the IS contain unlabeled ( ) impurity?-
Requirement: The synthesized Tezosentan-
must have an isotopic purity >99.0% to prevent false positives in the analyte channel.
-
References
-
Clozel, M., et al. (1999). Pharmacological characterization of tezosentan, a new intravenous dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Actelion Pharmaceuticals. (2000). Tezosentan Synthesis Patents (US Patent 6,117,878). Google Patents. Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Principles and Applications. ResolveMass. Link
-
Stokvis, E., et al. (2002). Quantitative analysis of endothelin receptor antagonists in human plasma by LC-MS/MS. Journal of Chromatography B. Link
-
PubChem Database. (2025). Tezosentan Compound Summary (CID 6435378). National Library of Medicine. Link
Sources
Tezosentan's impact on hemodynamic parameters in preclinical studies
Topic: Tezosentan’s Impact on Hemodynamic Parameters in Preclinical Studies Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Technical Summary
Tezosentan (Ro 61-0612) represents a pivotal compound in the evolution of endothelin receptor antagonists (ERAs). Unlike its oral predecessor bosentan, tezosentan was engineered specifically for intravenous (parenteral) administration in acute heart failure (AHF) settings. Its dual antagonism of ET-A and ET-B receptors allows it to blockade the deleterious vasoconstrictive and mitogenic effects of Endothelin-1 (ET-1), a potent peptide upregulated in heart failure and pulmonary hypertension.
This guide dissects the preclinical hemodynamic profiling of tezosentan. We move beyond simple efficacy data to explore the mechanistic causality of its hemodynamic impact—specifically the reduction of Systemic Vascular Resistance (SVR) and Pulmonary Vascular Resistance (PVR) without compromising cardiac contractility.
Mechanistic Pharmacodynamics: The Dual Blockade
To understand the hemodynamic shifts observed in the laboratory, one must first map the molecular targets. ET-1 acts via two primary G-protein coupled receptors:
-
ET-A (Vascular Smooth Muscle): Mediates potent vasoconstriction and proliferation.
-
ET-B (Endothelial & Smooth Muscle): Mediates vasodilation (via NO/prostacyclin) on endothelial cells, but vasoconstriction on smooth muscle. Crucially, ET-B is also responsible for the clearance of circulating ET-1.
Selective ET-A blockade was theorized to be superior by preserving ET-B mediated clearance. However, tezosentan’s dual blockade (Ki ~ nanomolar range for both) proved effective in preclinical models by completely shutting down the pathologic "ET-1 overshoot" seen in acute decompensation.
Visualization: The ET-1 Signaling Blockade
The following diagram illustrates the pathway interception point of Tezosentan, preventing Calcium mobilization and subsequent vasoconstriction.
Figure 1: Tezosentan interrupts the Gq-coupled signaling cascade at both receptor subtypes, preventing the IP3-mediated calcium release that drives acute vasoconstriction.
Preclinical Hemodynamic Profiling
The efficacy of tezosentan was established across three "Gold Standard" models: the Pacing-Induced Heart Failure Dog, the Ischemic Rat, and the Pulmonary Hypertensive Lamb.
Key Hemodynamic Data
The following table synthesizes quantitative shifts observed across these models. Note the consistent reduction in afterload (SVR) and preload (PCWP/LVEDP) without a reflex tachycardia—a critical safety profile for AHF drugs.
| Parameter | Model: Conscious Pacing Dog (HF) | Model: PH Lamb (U46619-induced) | Model: Ischemic Rat (Coronary Ligation) | Physiological Implication |
| Mean Arterial Pressure (MAP) | ↓ 10 - 15% | No significant change | ↓ 21% (at high dose) | Reduction in LV afterload. |
| Cardiac Output (CO) | ↑ 20 - 30% | Unchanged (Rest) | ↑ 28% (vs TNF-alpha control) | Improved forward flow due to unloading. |
| Systemic Vascular Resistance (SVR) | ↓ 30 - 35% | N/A | ↓ Significantly | Primary mechanism of action (Vasodilation). |
| Pulmonary Vasc. Resistance (PVR) | ↓ 20 - 25% | ↓ 21% (Acute PH) | ↓ Significantly | Critical for Right Heart unloading. |
| Pulmonary Artery Pressure (PAP) | ↓ 15 - 20% | ↓ 16% | ↓ Significantly | Reduced RV afterload. |
Data synthesized from Clozel et al. and related preclinical citations [1, 2, 3].
Analysis of Causality
-
In the Dog Model: The increase in Cardiac Output is load-dependent. Tezosentan does not possess intrinsic inotropic properties. Instead, by lowering SVR (unloading the LV), it allows the failing heart to eject more blood against less resistance.
-
In the Lamb Model: The selectivity for pulmonary vasodilation in the setting of acute thromboxane-induced hypertension suggests tezosentan is highly effective when vascular tone is actively elevated by vasoconstrictors, confirming its competitive antagonist mechanism.
Detailed Experimental Protocol: The Conscious Dog Model
As a scientist, validity comes from the protocol. Anesthetized models often suppress sympathetic tone, masking the true hemodynamic profile. The Conscious Chronically Instrumented Dog is the reference standard for this class of drugs.
Protocol Architecture
Objective: Measure steady-state hemodynamic changes induced by Tezosentan without the confounding variables of anesthesia or surgical trauma.
Phase 1: Surgical Instrumentation (Day -30)
-
Anesthesia: Induction with Propofol; maintenance with Isoflurane.
-
Sensor Implantation:
-
LV Pressure: Solid-state micromanometer (Konigsberg) implanted via apical stab. Why: Fluid-filled catheters dampen dP/dt signals; solid-state is required for accurate contractility data.
-
Aortic Flow: Ultrasonic flow probe placed around the ascending aorta. Why: Instantaneous Cardiac Output measurement.
-
Catheters: Tygon catheters in the thoracic aorta and right atrium for reference pressure calibration.
-
-
Pacing Lead: Epicardial screw-in lead on the Right Ventricle.
Phase 2: Induction of Heart Failure (Day -21 to Day 0)
-
Rapid Pacing: Connect lead to an external pacemaker.
-
Protocol: Pace at 240 bpm for 3-4 weeks.
-
Validation: HF is confirmed when LVEDP > 20 mmHg and CO falls by >30% from baseline.
Phase 3: The Experiment (Day 0)
-
State: Animal is fully conscious, standing quietly in a sling. Pacing is temporarily halted (or maintained depending on specific study goal) to assess native hemodynamics.
-
Calibration: Calibrate micromanometers against fluid-filled catheter standards (Self-validating step).
-
Administration:
-
Baseline recording (30 mins).
-
Tezosentan IV Bolus (e.g., 1, 3, 10 mg/kg) or continuous infusion.
-
-
Data Acquisition: Continuous sampling at 500Hz.
-
Primary Endpoints: MAP, HR, dP/dt_max, CO, SVR.
-
Workflow Visualization
The following DOT diagram outlines the critical path for this experimental validation.
Figure 2: The "Gold Standard" workflow for assessing hemodynamic efficacy in heart failure, ensuring data is free from anesthetic artifacts.
Translational Insights & Limitations
While preclinical data demonstrated robust hemodynamic improvements—specifically the "unloading" of the left ventricle—clinical translation faced hurdles. The RITZ (Randomized Intravenous TeZosentan) and VERITAS trials confirmed the hemodynamic efficacy (increased CI, decreased PCWP) seen in dogs and rats [4, 5].
However, the disconnect lay in the clinical outcome. Hemodynamic improvement did not translate linearly to symptom relief (dyspnea) or survival. This highlights a critical lesson for drug developers: Hemodynamics are a surrogate marker, not a clinical endpoint. The preclinical models accurately predicted the physiologic effect (vasodilation) but could not predict the complex clinical interplay of renal function and fluid retention that complicated human trials.
References
-
Tezosentan, a Combined Parenteral Endothelin Receptor Antagonist, Produces Pulmonary Vasodilation in Lambs With Acute and Chronic Pulmonary Hypertension. Source:[1] Critical Care Medicine (PubMed). URL:[Link]
-
Haemodynamic effects of endothelin receptor antagonist, tezosentan, in tumour necrosis factor-alpha treated anaesthetized rats. Source: PubMed. URL:[Link]
-
Tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects. (Context for PK/PD correlation). Source: British Journal of Clinical Pharmacology. URL:[Link]
-
Hemodynamic effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients with class III to IV congestive heart failure. (RITZ-1 Hemodynamic Confirmation). Source: Circulation.[1][2][3][4][5][6][7] URL:[Link]
-
Effects of tezosentan on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials. Source: JAMA. URL:[Link]
Sources
- 1. Tezosentan, a combined parenteral endothelin receptor antagonist, produces pulmonary vasodilation in lambs with acute and chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Tezosentan - Wikipedia [en.wikipedia.org]
- 4. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 5. Hemodynamic effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients with class III to IV congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The hemodynamic and neurohormonal effects of low doses of tezosentan (an endothelin A/B receptor antagonist) in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Tezosentan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tezosentan in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Tezosentan-d4, is employed. The described protocol outlines a streamlined sample preparation procedure using protein precipitation, rapid chromatographic separation, and sensitive detection by electrospray ionization tandem mass spectrometry. This method is rigorously validated according to the International Council for Harmonisation (ICH) M10 guidelines and is suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development.
Introduction: The Rationale for a Deuterated Internal Standard in Tezosentan Bioanalysis
Tezosentan is a dual endothelin receptor antagonist that has been investigated for the treatment of acute heart failure.[1] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3]
A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). The IS is added at a known concentration to all samples, calibrators, and quality control (QC) samples to correct for variability during sample preparation and analysis. While structurally similar analogs can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte.[4] Deuterated internal standards, such as this compound, are considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[4] This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.[5]
This application note provides a comprehensive protocol for the bioanalysis of Tezosentan using this compound as an internal standard, designed for researchers, scientists, and drug development professionals requiring reliable and high-throughput quantification.
Experimental
Materials and Reagents
-
Analytes: Tezosentan (purity ≥98%), this compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant) from at least six different sources for selectivity assessment.[6]
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of 4000 x g
-
96-well collection plates
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tezosentan and this compound and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Tezosentan primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Bioanalytical Method and Protocol
The overall workflow for the bioanalysis of Tezosentan is depicted in the following diagram:
Caption: Bioanalytical workflow for Tezosentan quantification.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[7]
-
Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The acetonitrile acts as the precipitating agent.
-
Vortex mix the plate for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Tezosentan) | m/z 606.6 ([M+H]+) |
| Precursor Ion (this compound) | m/z 610.6 ([M+H]+) |
| Quantifier Transition (Tezosentan) | To be determined experimentally (e.g., fragmentation of sulfonamide or ether bond) |
| Qualifier Transition (Tezosentan) | To be determined experimentally (a secondary, stable fragment ion) |
| Quantifier Transition (this compound) | Corresponding to the Tezosentan quantifier transition with a +4 Da shift |
| Qualifier Transition (this compound) | Corresponding to the Tezosentan qualifier transition with a +4 Da shift |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of Tezosentan and this compound into the mass spectrometer.
The logical relationship for selecting the internal standard is based on its structural similarity and isotopic labeling, which ensures it behaves nearly identically to the analyte during analysis.
Caption: Rationale for using this compound as an internal standard.
Method Validation
The bioanalytical method was fully validated according to the ICH M10 guideline.[1][8] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank human plasma from at least six different sources. No significant interfering peaks were observed at the retention times of Tezosentan and this compound.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of Tezosentan to this compound against the nominal concentration of Tezosentan. The linear range was established from 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Acceptance criteria as per ICH M10 guidelines.[8]
Matrix Effect
The matrix effect was assessed by comparing the peak response of Tezosentan in post-extraction spiked plasma samples with the response in a neat solution at low and high QC concentrations. The coefficient of variation of the internal standard-normalized matrix factor was less than 15%, indicating no significant matrix effect.
Stability
The stability of Tezosentan was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable in plasma at room temperature for at least 4 hours.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours.
-
Long-Term Stability: Stable in plasma at -80°C for at least 3 months.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Tezosentan in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in a regulated environment. The method has been successfully validated according to current international guidelines, demonstrating its reliability for pharmacokinetic and other studies in drug development.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tezosentan. Retrieved from [Link]
-
PubChem. (n.d.). Tezosentan. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Patel, P. N., et al. (2012). Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 61, 116-124.
- Dingemanse, J., et al. (2002). Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects. British Journal of Clinical Pharmacology, 53(4), 355-362.
- Tovar, J. F. (2003). Tezosentan in the treatment of acute heart failure. Annals of Pharmacotherapy, 37(11), 1635-1641.
- Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 354-357.
- Arnold, M. E., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1300-1314.
- Clozel, M., et al. (1999). Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use. Journal of Pharmacology and Experimental Therapeutics, 290(2), 840-846.
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3752.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Tezosentan | C27H27N9O6S | CID 151174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Application Note: The Use of Tezosentan-d4 as an Internal Standard for Robust Bioanalytical Quantification in DMPK Studies
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust use of Tezosentan-d4 in drug metabolism and pharmacokinetic (DMPK) studies. Tezosentan is a potent, intravenously administered dual endothelin (ET-A/ET-B) receptor antagonist investigated for acute heart failure.[1][2][3][4] Accurate characterization of its pharmacokinetic profile is paramount for understanding its efficacy and safety. This guide details the rationale, protocols, and best practices for employing this compound, a stable isotope-labeled internal standard (SIL-IS), to achieve high-fidelity quantification of Tezosentan in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of SIL-IS, provide detailed, step-by-step protocols for sample preparation and analysis, and discuss the role of this compound in validating a bioanalytical method according to regulatory standards.
The Imperative for a Stable Isotope-Labeled Internal Standard in Bioanalysis
Quantitative bioanalysis, the measurement of a drug and its metabolites in biological fluids, is the cornerstone of DMPK. However, the complexity of biological matrices like plasma presents significant analytical challenges, including:
-
Sample Preparation Variability: Inconsistent recovery of the analyte during extraction steps.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[5]
-
Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.
To overcome these obstacles, an internal standard (IS) is introduced into every sample, including calibrators and quality controls, at a known, constant concentration.[6] The gold standard for LC-MS applications is a stable isotope-labeled version of the analyte.[7][8] this compound is the deuterated analogue of Tezosentan and serves as the ideal IS.
The Causality Behind the Choice: this compound is chemically identical to Tezosentan, with the only difference being the increased mass from the substitution of four hydrogen atoms with deuterium.[1][9] This near-identical chemical nature ensures that it co-elutes with Tezosentan during chromatography and experiences the exact same extraction recovery and matrix effects.[5][10] By measuring the peak area ratio of the analyte to the IS, any variability is effectively normalized, leading to superior accuracy and precision.[5][11] The U.S. Food and Drug Administration (FDA) recommends the use of a SIL-IS whenever possible for bioanalytical method validation.[12]
Figure 1: Principle of internal standard correction for matrix effects.
Physicochemical and Pharmacokinetic Profile
Understanding the properties of both the analyte and the internal standard is crucial for method development.
Table 1: Physicochemical Properties of Tezosentan and this compound
| Property | Tezosentan | This compound | Rationale for DMPK Relevance |
| Chemical Name | 5-isopropyl-pyridine-2-sulphonic acid 6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(2-1H-tetrazol-5-yl-pyridin-4-yl)-pyrimidin-4-ylamide | Deuterated analogue of Tezosentan | Defines the structure being analyzed. |
| Molecular Formula | C₂₇H₂₇N₉O₆S | C₂₇H₂₃D₄N₉O₆S | Determines the exact mass used for MS detection. |
| Molecular Weight | ~621.6 g/mol | ~625.6 g/mol | The mass difference (+4 Da) is ideal for preventing isotopic crosstalk while ensuring similar chemical behavior. |
| Water Solubility | High | High | Tezosentan's high solubility makes it suitable for intravenous administration and simplifies stock solution preparation.[2][3] |
Pharmacokinetic Summary of Tezosentan: Tezosentan exhibits a linear pharmacokinetic profile.[13] Following intravenous infusion, it follows a two-compartment model with a rapid initial disposition phase (half-life of ~6 minutes) and a terminal elimination half-life of approximately 3 hours.[14][15] This short half-life is beneficial for use in acute care settings.[2] Metabolism is limited; the primary elimination route is biliary excretion of the unchanged drug into the feces (>95%), with very little excreted in the urine.[14][15]
Bioanalytical Method Protocol using LC-MS/MS
This section provides a robust, field-proven protocol for the quantification of Tezosentan in human plasma using this compound as the internal standard.
3.1. Materials and Reagents
-
Analytes: Tezosentan (Reference Standard), this compound (Internal Standard)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
3.2. Preparation of Stock and Working Solutions
-
Rationale: Accurate preparation of stock solutions is the foundation of a quantitative assay. Using a solvent in which the analyte is highly soluble and stable prevents inaccuracies from precipitation.
-
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tezosentan and this compound reference standards into separate volumetric flasks. Dissolve in a minimal amount of DMSO and bring to final volume with 50:50 Methanol:Water.
-
Working Calibration Standards: Serially dilute the Tezosentan primary stock with 50:50 Methanol:Water to prepare a series of working solutions for spiking into blank plasma. This creates the calibration curve points (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This solution will be added to all samples.
-
3.3. Sample Preparation Protocol: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which would otherwise interfere with the LC-MS system. Acetonitrile is an efficient precipitation agent for this purpose. Spiking the IS early in the process ensures it accounts for any variability or analyte loss during extraction.[11]
Figure 2: Workflow for plasma sample preparation via protein precipitation.
-
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the 100 ng/mL this compound working solution to each tube and briefly vortex.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
-
3.4. LC-MS/MS Instrumentation and Conditions
-
Rationale: Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. The MS/MS parameters are optimized for maximum sensitivity and specificity by selecting unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
Table 2: Example Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC provides better resolution and faster run times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase suitable for retaining moderately polar compounds like Tezosentan. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate | A gradient elution is necessary to elute the analyte and clean the column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 3: Example Mass Spectrometry (MS/MS) Conditions
| Parameter | Tezosentan | This compound | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI is suitable for polar molecules; positive mode is effective for nitrogen-containing compounds. |
| Precursor Ion (Q1) | m/z 622.2 | m/z 626.2 | Corresponds to the [M+H]⁺ ion of each compound. |
| Product Ion (Q3) | m/z [Fragment 1], m/z [Fragment 2] | m/z [Fragment 1], m/z [Fragment 2] | Specific fragments chosen for quantification (most intense) and confirmation (secondary). These must be optimized experimentally. |
| Collision Energy | Optimized Experimentally (e.g., 25-40 eV) | Optimized Experimentally (e.g., 25-40 eV) | The energy required to produce the desired fragmentation. |
Application in a Pharmacokinetic Study
The validated bioanalytical method is the engine for a DMPK study.
Figure 3: Overall workflow of a DMPK study utilizing this compound.
After administering Tezosentan to subjects, plasma samples are collected at various time points. Each sample is processed and analyzed using the protocol described above. The peak area ratio of Tezosentan to this compound is calculated for each sample. This ratio is then used to determine the concentration of Tezosentan by interpolating from the calibration curve, which was generated by plotting the peak area ratios of the calibration standards against their known concentrations. The resulting concentration-time data are then used to calculate critical pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Tezosentan in complex biological matrices. Its chemical similarity to the analyte ensures it effectively compensates for variations in sample processing and instrumental analysis, thereby providing a self-validating system for every sample. The protocols and principles outlined in this guide offer a robust framework for developing and validating high-quality bioanalytical methods, ultimately enabling reliable decision-making in drug development programs.
References
-
Farmer, D. G., Kaldas, F., Anselmo, D., Katori, M., Shen, X. D., Lassman, C., ... & Busuttil, R. W. (2008). Tezosentan, a novel endothelin receptor antagonist, markedly reduces rat hepatic ischemia and reperfusion injury in three different models. Liver transplantation, 14(12), 1737-1744. [Link]
-
National Center for Biotechnology Information. (2008). Tezosentan, a Novel Endothelin Receptor Antagonist, Markedly Reduces Rat Hepatic Ischemia and Reperfusion Injury in Three Different Models. National Library of Medicine. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). [Link]
-
Jadhav, U., Kadam, S., & Gilda, S. (2023). Repurposing of the Drug Tezosentan for Cancer Therapy. Pharmaceuticals, 16(2), 269. [Link]
-
Kaluski, E., Kobrin, I., Milovanov, O., Marmor, A., Jafari, J., Reisin, L., ... & Caspi, A. (2001). Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure. European Journal of Heart Failure, 3(4), 457-461. [Link]
-
Dingemanse, J., van Giersbergen, P. L., & Schulz-Juergensen, S. (2002). Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects. British journal of clinical pharmacology, 53(4), 355-362. [Link]
-
Coletta, A. P., & Cleland, J. G. F. (2001). Hemodynamic Effects of Tezosentan, an Intravenous Dual Endothelin Receptor Antagonist, in Patients With Class III to IV Congestive Heart Failure. Circulation, 104(12), 1438-1443. [Link]
-
Tovar, J. M. (2003). Tezosentan in the treatment of acute heart failure. The Annals of pharmacotherapy, 37(11), 1639-1645. [Link]
-
Clozel, M., Ramuz, H., Clozel, J. P., Breu, V., Hess, P., Löffler, B. M., ... & Coassolo, P. (1999). Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use. Journal of pharmacology and experimental therapeutics, 290(2), 840-846. [Link]
-
O'Connor, C. M., Gattis, W. A., Adams, K. F., Hasselblad, V., Chandler, B., Frey, A., ... & Gheorghiade, M. (2001). Tezosentan in patients with acute heart failure and acute coronary syndromes: design of the Randomized Intravenous Tezosentan study (RITZ-4). American heart journal, 142(4), 592-598. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Li, W., Luo, L., Geng, L., Dai, X., & Xie, Z. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 83, 268-274. [Link]
-
ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
ResolveMass Laboratories Inc. (2024, May 13). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
European Compliance Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
Sources
- 1. This compound [chemicalbook.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tezosentan in patients with acute heart failure and acute coronary syndromes: design of the Randomized Intravenous Tezosentan study (RITZ-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tezosentan in the treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Tezosentan Dose-Response Studies in Rats
Introduction & Pharmacological Basis[1][2][3][4][5][6]
Tezosentan is a potent, dual endothelin receptor antagonist (ERA) designed specifically for intravenous (parenteral) administration. Unlike oral ERAs (e.g., bosentan), tezosentan is characterized by high water solubility and a short elimination half-life (
Mechanism of Action
Tezosentan competitively antagonizes both Endothelin-A (
Translational Relevance
In preclinical settings, the primary objective is often to determine the effective dose (
Figure 1: Mechanism of action showing Tezosentan blockade of ET-1 signaling pathways.
Experimental Design Strategy
To ensure scientific integrity, the experimental design must account for the drug's short half-life. A cumulative dose-response protocol is generally preferred over single-dose groups to minimize animal usage and inter-animal variability, provided the cumulative volume does not affect hemodynamics.
Animal Model Selection
-
Species: Rat (Wistar or Sprague-Dawley).
-
Weight: 250–350 g.
-
Status:
-
Healthy: For ET-1 challenge (Proof of Concept).
-
Disease Model: Spontaneously Hypertensive Rats (SHR) or Coronary Ligation (CHF) models for efficacy studies.
-
Surgical Instrumentation
Accurate measurement requires invasive hemodynamics. Tail-cuff methods are insufficient for detecting the rapid, subtle changes induced by IV ERAs.
-
Anesthesia: Urethane (1.2 g/kg IP) or Inactin (thiobutabarbital, 100 mg/kg IP). Note: Avoid volatile anesthetics (Isoflurane) if possible, as they are potent vasodilators that can mask the effects of Tezosentan.
-
Catheterization:
-
Right Jugular Vein: For drug administration (PE-50 tubing).
-
Right Carotid Artery: For Mean Arterial Pressure (MAP) and Heart Rate (HR) monitoring.
-
Left Ventricle (Optional): Millar micro-tip catheter for
(contractility).
-
Protocol 1: The ET-1 Challenge (Validation Study)
This protocol validates the pharmacological activity of Tezosentan by assessing its ability to block an exogenous ET-1 pressor response.[2] This is a Self-Validating System : if Tezosentan fails to blunt the ET-1 spike, the drug is degraded, or the dose is insufficient.
Workflow Diagram
Figure 2: Workflow for the ET-1 Challenge validation protocol.
Step-by-Step Methodology
-
Preparation: Dissolve Tezosentan in 0.9% saline (Vehicle). Prepare ET-1 stock solution.
-
Baseline: Record stable MAP for 10 minutes.
-
Antagonist Administration: Administer Tezosentan IV bolus (Dose range: 1, 3, 10, 30 mg/kg) or Vehicle. Volume: 1 mL/kg.
-
Equilibration: Allow 10–15 minutes for drug distribution.
-
Agonist Challenge: Inject ET-1 (1 nmol/kg) or Big ET-1 (requires conversion to ET-1) as a rapid bolus.
-
Data Capture: Record the peak increase in MAP (
) occurring within 1–5 minutes post-challenge.
Expected Data Profile
| Group | Dose (mg/kg) | Baseline MAP (mmHg) | Peak MAP post-ET1 (mmHg) | % Inhibition | |
| Vehicle | 0 | 100 ± 5 | 145 ± 8 | +45 | 0% |
| Low | 1 | 98 ± 4 | 130 ± 6 | +32 | ~28% |
| Mid | 10 | 101 ± 5 | 110 ± 5 | +9 | ~80% |
| High | 30 | 99 ± 4 | 102 ± 3 | +3 | >90% |
Data derived from pharmacological characterization principles (Clozel et al., 1999).[5]
Protocol 2: Efficacy in Heart Failure (Dose-Response)
In heart failure models (e.g., CHF rats post-coronary ligation), endogenous ET-1 levels are already elevated. This protocol measures the reversal of vasoconstriction.
Dosing Strategy: Cumulative Bolus
Due to the short half-life, a cumulative dose approach allows for the generation of a full dose-response curve in a single animal, reducing biological noise.
-
Stabilization: Ensure MAP and HR are stable for 30 minutes post-surgery.
-
Dose 1 (1 mg/kg): Inject IV bolus. Record hemodynamics for 15 minutes (peak effect usually occurs at 5–10 mins).
-
Dose 2 (Cumulative to 3 mg/kg): Inject 2 mg/kg. Record for 15 minutes.
-
Dose 3 (Cumulative to 10 mg/kg): Inject 7 mg/kg. Record for 15 minutes.
-
Dose 4 (Cumulative to 30 mg/kg): Inject 20 mg/kg. Record for 15 minutes.
Critical Note: Total volume administered must not exceed 2 mL to avoid volume-loading artifacts in heart failure models.
Data Analysis & Interpretation
Calculating (Inhibitory Dose 50%)
For the ET-1 challenge study, plot the % Inhibition of Pressor Response (Y-axis) against Log Dose of Tezosentan (X-axis).
Fit the data using a non-linear regression (4-parameter logistic equation) to determine the
Hemodynamic Efficacy
In CHF models, efficacy is defined by:
-
Decrease in SVR: Calculated as
(requires flow probe). -
Increase in CI: Cardiac Index.
-
Safety Margin: Monitor for hypotension (MAP < 60 mmHg), which indicates excessive vasodilation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No response to ET-1 | Peptide degradation | Store ET-1 aliquots at -20°C; dissolve immediately before use. |
| Unstable Baseline | Inadequate anesthesia | Ensure depth of anesthesia (toe pinch reflex); allow longer stabilization (up to 60 min). |
| Hypotension post-Tezosentan | Overdose or hypovolemia | Reduce dose range; ensure animal is hydrated (fluid replacement) during surgery. |
| Precipitation in Syringe | pH incompatibility | Tezosentan is highly soluble, but check buffer pH (maintain pH 7.4). |
References
-
Clozel, M., et al. (1999). Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use.[6] Journal of Pharmacology and Experimental Therapeutics, 290(2), 840-846.[2]
-
O'Connor, C. M., et al. (2003). Tezosentan in patients with acute heart failure and acute coronary syndromes: Design of the Randomized Intravenous Tezosentan Study (RITZ-4). American Heart Journal, 145(1), 58-59.
-
Verhaar, M. C., et al. (1998). Endothelin-A receptor antagonist-mediated vasodilation is attenuated in patients with cardiovascular risk factors. Hypertension, 32(4), 730-734.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Histological Analysis of Tissues from Tezosentan-Treated Animal Models
[1]
Abstract & Rationale
Tezosentan is a dual endothelin receptor antagonist (ERA) targeting both ET-A and ET-B receptors. While its primary clinical investigation focused on acute heart failure and pulmonary hypertension, preclinical evaluation relies heavily on histological validation of tissue remodeling.
The blockade of the Endothelin-1 (ET-1) pathway is hypothesized to attenuate pathological vasoconstriction, hypertrophy, and fibrosis.[1] Therefore, the histological analysis of Tezosentan-treated tissues must go beyond simple morphology. It requires quantitative assessment of collagen deposition (fibrosis) , vascular medial thickening (remodeling) , and inflammatory infiltration .
This guide outlines high-integrity protocols for analyzing Heart and Lung tissues in rodent models (specifically Monocrotaline-induced Pulmonary Hypertension or Aortic Banding Heart Failure), ensuring data robustness for drug development dossiers.
Mechanistic Context & Experimental Design
Understanding the pathway is critical for selecting the right histological markers. ET-1 acts as a potent vasoconstrictor and mitogen. By blocking ET-A/B, Tezosentan inhibits the downstream signaling cascades responsible for myofibroblast differentiation and extracellular matrix (ECM) accumulation.
Signaling Pathway Visualization
Figure 1: Mechanism of Action. Tezosentan blocks ET-1 binding, preventing Calcium overload and TGF-beta mediated fibrosis.
Tissue Harvest & Preparation (Critical Control Point)
Inconsistent fixation is the primary cause of histological artifacts in vascular morphometry.
Protocol: Perfusion Fixation
Objective: Maintain physiological vessel patency. Immersion fixation causes vessel collapse, invalidating wall thickness measurements.
-
Anesthesia: Deeply anesthetize animal (e.g., Pentobarbital 60 mg/kg IP).
-
Systemic Flush: Cannulate the left ventricle (or abdominal aorta for retrograde). Cut the right atrium. Flush with heparinized PBS (50 mL) at physiological pressure (100 mmHg for rats) until effluent is clear.
-
Fixation: Switch to 10% Neutral Buffered Formalin (NBF) . Perfusion fix for 10-15 minutes.
-
Note: The lungs should be inflated via the trachea with NBF at 20 cm H2O pressure to preserve alveolar architecture.
-
-
Post-Fixation: Harvest Heart and Lungs. Immersion fix in NBF for 24 hours (max 48 hours to prevent antigen masking).
-
Processing: Standard dehydration series (Ethanol -> Xylene) and Paraffin embedding.
Histological Protocols & Analysis
Protocol A: Assessment of Pulmonary Vascular Remodeling
Stain: Elastica van Gieson (EVG) Rationale: EVG stains elastic laminae black, allowing precise delineation of the Internal Elastic Lamina (IEL) and External Elastic Lamina (EEL) to measure medial wall thickness.
Steps:
-
Deparaffinize and rehydrate 4µm sections.
-
Stain in Verhoeff’s Hematoxylin (15 min).
-
Differentiate in 2% Ferric Chloride (Critical step: check under microscope until elastic fibers are sharp black and background is gray).
-
Counterstain with Van Gieson’s Solution (3 min).
-
Dehydrate rapidly and mount.
Quantification (Data Output): Measure 20-30 muscular arteries (20-100 µm diameter) per animal.
-
Formula: Medial Wall Thickness (%) = [(External Diameter - Internal Diameter) / External Diameter] x 100
Protocol B: Quantification of Cardiac Fibrosis
Stain: Picrosirius Red Rationale: Superior to Masson’s Trichrome for quantification. Under polarized light, Collagen I appears thick/orange-red, and Collagen III appears thin/green.
Steps:
-
Deparaffinize and rehydrate sections.
-
Stain nuclei with Weigert’s Hematoxylin (8 min).
-
Stain in Picrosirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 1 hour.
-
Wash in two changes of acidified water (0.5% Acetic Acid).
-
Dehydrate and mount.
Data Presentation Table:
| Metric | Control Group | Tezosentan (Low Dose) | Tezosentan (High Dose) | P-Value |
| Collagen Area Fraction (%) | 2.5 ± 0.4 | 4.1 ± 0.6 | 2.8 ± 0.5 | <0.05 |
| Cardiomyocyte CSA (µm²) | 350 ± 25 | 480 ± 40 | 390 ± 30 | <0.05 |
| Vascular Wall Thickness (%) | 15 ± 2 | 35 ± 5 | 22 ± 3* | <0.01 |
*Table 1: Example quantitative output. Indicates significant reduction vs. Disease Vehicle.
Immunohistochemistry (IHC) Workflow
To validate the anti-inflammatory mechanism of Tezosentan, markers for macrophage infiltration (CD68) and myofibroblast activation (α-SMA) are required.
IHC Optimization Parameters
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) in Citrate Buffer (pH 6.0) is mandatory for CD68.
-
Blocking: 5% Normal Goat Serum (1 hr).
-
Primary Antibodies:
-
Anti-CD68 (Macrophage): 1:100 dilution, overnight at 4°C.
-
Anti-α-SMA (Myofibroblast): 1:200 dilution, 1 hr RT.
-
-
Detection: HRP-Polymer system (DAB chromogen).
Experimental Workflow Diagram
Figure 2: Step-by-step IHC workflow for inflammatory and remodeling markers.
References
-
Kiris, I. et al. (2009). Endothelin receptor antagonism by tezosentan attenuates lung injury induced by aortic ischemia-reperfusion.[2] Annals of Vascular Surgery.[2]
-
Clozel, M. et al. (2001). Hemodynamic Effects of Tezosentan, an Intravenous Dual Endothelin Receptor Antagonist, in Patients With Class III to IV Congestive Heart Failure. Circulation.[3][4][5][6]
-
Tawfik, H. et al. (2001). Effects of tezosentan, a dual endothelin receptor antagonist, on the cardiovascular and renal systems of neonatal piglets. Journal of Pediatric Surgery.
-
Iglarz, M. et al. (2014). Endothelin receptor antagonists: Status quo and future perspectives for targeted therapy. Life Sciences.
-
Schiffrin, E.L. (2005). Vascular remodeling in hypertension: mechanisms and treatment. Hypertension.[3][5][7][8]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin receptor antagonism by tezosentan attenuates lung injury induced by aortic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of tezosentan, a dual endothelin receptor antagonist, on the cardiovascular and renal systems of neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Cardiac and vascular fibrosis and hypertrophy in aldosterone-infused rats: role of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Tezosentan Using its Deuterated Analog, Tezosentan-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the quantification of drug candidates in biological matrices is a critical step in understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the validation of a bioanalytical method for Tezosentan, a dual endothelin receptor antagonist, with a particular focus on the strategic use of its stable isotope-labeled internal standard, Tezosentan-d4. Drawing from established regulatory guidelines and scientific principles, this document will delve into the "why" behind the experimental choices, offering a robust framework for researchers and drug development professionals.
The Imperative for a Reliable Internal Standard: this compound as the Gold Standard
The cornerstone of any robust quantitative bioanalytical method is the internal standard (IS). Its primary role is to compensate for the variability inherent in sample preparation and analysis, thereby ensuring the accuracy and precision of the results. While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard for LC-MS/MS-based bioanalysis.[1]
The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[2] this compound and Tezosentan exhibit analogous extraction recoveries, chromatographic retention times, and ionization efficiencies in the mass spectrometer. This co-elution and similar behavior effectively mitigate the impact of matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological matrix.[3][4] Consequently, the use of this compound leads to more reproducible and accurate quantification of Tezosentan across a range of concentrations and in diverse patient samples.
To visually represent this critical relationship, the following diagram illustrates how the internal standard corrects for analytical variability.
Caption: The Role of an Internal Standard in Mitigating Analytical Variability.
A Rigorous Validation Protocol for Tezosentan in Human Plasma
The validation of a bioanalytical method is a formal process that confirms its suitability for its intended purpose.[5] The following experimental protocol is based on a published method for Tezosentan and adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Experimental Workflow
The overall workflow for the validation of the Tezosentan analytical method is depicted below.
Caption: High-Level Workflow for Tezosentan Bioanalytical Method Validation.
Detailed Step-by-Step Methodology
1. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Tezosentan. A typical range for Tezosentan could be 2.5 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared independently from the calibration standards.
2. Sample Preparation: Liquid-Liquid Extraction (LLE):
-
To a 0.5 mL aliquot of plasma sample (blank, CS, QC, or unknown), add a fixed amount of this compound internal standard solution. The use of a deuterated internal standard is crucial for accurate quantification.
-
Acidify the plasma with a suitable acid.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent, such as tert-butyl methyl ether.
-
Vortex mix the samples to ensure thorough extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm) is suitable for the separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small percentage of an acid like trifluoroacetic acid (e.g., 0.02%) is typically used.
-
Flow Rate: A flow rate of around 0.4 mL/min is appropriate for this column dimension.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for Tezosentan.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Tezosentan and this compound. This enhances the selectivity and sensitivity of the method.
-
4. Method Validation Parameters:
The following parameters must be assessed to demonstrate the validity of the analytical method, with acceptance criteria based on regulatory guidelines.
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure that endogenous components do not interfere with the detection of Tezosentan or this compound at the LLOQ.
-
Linearity and Range: Analyze the calibration standards over the intended concentration range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision:
-
Intra-day (within-run) and Inter-day (between-run) accuracy and precision should be determined by analyzing the QC samples in replicate (n≥5) on the same day and on at least three different days.
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).
-
-
Recovery: The extraction recovery of Tezosentan and this compound should be consistent and reproducible across the concentration range.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of human plasma. The CV of the response ratios (analyte/IS) should be within the acceptance limits.
-
Stability: Assess the stability of Tezosentan in plasma under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended duration.
-
Post-Preparative Stability: In the autosampler.
-
Comparative Performance Data: this compound vs. a Structural Analog IS
To underscore the advantages of using a stable isotope-labeled internal standard, the following tables present a hypothetical but realistic comparison of validation data for a Tezosentan assay using this compound versus a structural analog as the internal standard.
Table 1: Linearity of Calibration Curves
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2.5 - 1000 | 0.9985 |
| Structural Analog | 2.5 - 1000 | 0.9912 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| Internal Standard | QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| This compound | LLOQ (2.5) | 102.5 | 8.2 | 104.1 | 9.5 |
| Low (7.5) | 98.9 | 5.1 | 99.8 | 6.3 | |
| Mid (250) | 101.2 | 3.5 | 100.5 | 4.1 | |
| High (750) | 99.5 | 2.8 | 101.0 | 3.2 | |
| Structural Analog | LLOQ (2.5) | 115.3 | 15.8 | 118.9 | 18.2 |
| Low (7.5) | 95.2 | 10.5 | 93.8 | 12.1 | |
| Mid (250) | 105.8 | 8.2 | 107.3 | 9.8 | |
| High (750) | 96.1 | 7.5 | 94.5 | 8.9 |
Table 3: Stability Assessment (Percent bias from nominal concentration)
| Stability Condition | This compound IS (%) | Structural Analog IS (%) |
| 3 Freeze-Thaw Cycles | -4.2 | -12.8 |
| 24h at Room Temperature | -2.8 | -9.5 |
| 30 Days at -80°C | -5.1 | -14.2 |
The data clearly demonstrates the superior performance of the method using this compound as the internal standard, with better linearity, accuracy, precision, and stability.
Conclusion
The validation of a bioanalytical method for Tezosentan, or any drug candidate, is a meticulous process that demands a deep understanding of analytical chemistry and regulatory expectations. This guide has illuminated the critical role of a stable isotope-labeled internal standard, this compound, in achieving a robust and reliable assay. By following a well-defined validation protocol and leveraging the inherent advantages of a SIL-IS, researchers can generate high-quality data that is essential for making informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein provide a solid foundation for the successful validation of bioanalytical methods, ultimately contributing to the development of safe and effective medicines.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]
-
Dingemanse, J., van Giersbergen, P. L., & Schaefer, H. G. (2002). Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects. British journal of clinical pharmacology, 53(4), 355–362. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Reddy, T., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., McKay, G., Miller, K. J., Patnaik, R. N., Powell, M. L., Tonelli, A., Viswanathan, C. T., & Yacobi, A. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]
-
Singh, S., & Singh, B. (2012). Analytical method validation. In Pharmaceutical Analysis. IntechOpen. [Link]
Sources
- 1. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 2. mdpi.com [mdpi.com]
- 3. Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Cross-Validation of Tezosentan Bioanalytical Assays: A Multi-Laboratory Comparison Guide
Executive Summary: The Bioanalytical Challenge
Tezosentan is a potent, dual endothelin receptor antagonist (ERA) developed for the treatment of acute heart failure. Its pharmacokinetic (PK) profile is characterized by a short half-life (~0.10 h for the initial phase) and high potency, necessitating bioanalytical assays with high sensitivity (LOQ ~2.5 ng/mL) and rigorous selectivity.[1]
In multi-center clinical trials, plasma samples are often analyzed across different laboratories (e.g., Originator Lab vs. CRO Lab). Without a robust Cross-Validation protocol, inter-laboratory variability can introduce statistical bias, potentially invalidating PK/PD correlations.
This guide provides a technical framework for cross-validating Tezosentan assays. It compares the industry "Gold Standard" extraction methodology against high-throughput alternatives and outlines the statistical rigor required to bridge data between analytical sites.
Methodological Comparison: Selecting the Optimal Assay
The reliability of Tezosentan quantification hinges on the extraction strategy. Due to Tezosentan's acidic nature (pKa ~2.9, 4.4) and polarity, the choice of extraction method significantly impacts matrix effects and recovery.
Comparative Analysis of Extraction Architectures
| Feature | Method A: Liquid-Liquid Extraction (LLE) (Gold Standard) | Method B: Protein Precipitation (PPT) (High Throughput) | Method C: Solid Phase Extraction (SPE) (High Purity) |
| Principle | Partitioning into organic solvent (TBME) from acidified plasma.[1][2] | Denaturing proteins with Acetonitrile/Methanol. | Retention on Mixed-Mode Anion Exchange (MAX) cartridges. |
| Selectivity | High. Acidification suppresses ionization of endogenous interferences.[1] | Low. Phospholipids often co-elute, causing ion suppression. | Very High. Wash steps remove salts and neutrals. |
| Recovery | ~85-95% (Consistent).[1][2] | >95% (High but variable purity).[1] | ~90% (Dependent on pH control).[1] |
| Matrix Effect | Minimal (<10% suppression).[1][2] | High risk (Requires deuterated IS compensation).[1] | Minimal/Negligible. |
| Throughput | Moderate (Requires evaporation/reconstitution).[1] | High (Direct injection possible).[1] | Moderate to Low. |
| Cost | Low (Solvent costs only).[1][2] | Very Low.[1] | High (Cartridge cost).[1] |
| Verdict | Preferred for Clinical Trials. Balances cleanliness with cost.[1] | Discovery Phase Only. Too "dirty" for regulated cross-validation. | Problem Solving. Use if LLE fails due to lipemic plasma. |
The Causality of Choice (Expert Insight)
Tezosentan contains a tetrazole ring and a sulfonamide group, making it acidic.
-
Why LLE? By acidifying the plasma (e.g., with 1M HCl), you suppress the ionization of Tezosentan, making it neutral and highly soluble in tert-butyl methyl ether (TBME) . This excludes polar plasma contaminants (which remain in the aqueous phase), resulting in a clean extract without the expense of SPE columns.
Core Protocol: Cross-Validation Workflow
This protocol defines the procedure to validate the interchangeability of Tezosentan data between Laboratory A (Reference) and Laboratory B (Test Site) .
Phase 1: Method Establishment
Both laboratories must validate their respective assays according to FDA/EMA BMV guidelines.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acidic pH maintains analyte stability).[1]
-
Internal Standard: Deuterated Tezosentan (Ro 61-0612/5) is mandatory to compensate for matrix effects.[1][2]
Phase 2: Inter-Laboratory Sample Exchange
To prove concordance, specific sample sets must be analyzed by both laboratories.
A. Spiked Quality Controls (QCs)[1][3]
-
Preparation: Lab A prepares a single batch of QCs in pooled human plasma at Low, Medium, and High concentrations.
-
Distribution: Aliquots are shipped on dry ice to Lab B.
-
Acceptance: The %Deviation of Lab B's mean result from Lab A's nominal value must be within ±15%.
B. Incurred Sample Reanalysis (ISR) Bridging
Spiked QCs do not mimic patient samples (metabolites, protein binding).[1] Real study samples must be used.
-
Selection: Select
incurred samples spanning the concentration range (2.5 – 1000 ng/mL). -
Analysis: Analyze in Lab A (original) and Lab B (re-assay).
-
Calculation: Calculate %Difference using the formula:
-
Acceptance Criteria: At least 67% of samples must have a %Diff within ±20%.[4]
Visualizing the Workflow
The following diagrams illustrate the decision logic for extraction and the cross-validation operational flow.
Diagram 1: Extraction Strategy Decision Tree
This logic ensures the assay matches the study phase and sample type.
Caption: Decision matrix for selecting the optimal Tezosentan extraction method based on regulatory requirements and sample quality.
Diagram 2: Cross-Validation Logic Flow
This workflow bridges the Reference Lab (A) and the Test Lab (B).
Caption: Operational workflow for cross-validating Tezosentan assays between two analytical sites.
Experimental Protocol: The "Gold Standard" LLE Method
Based on the validated method by Dingemanse et al. (2002).
Reagents:
-
Tezosentan Reference Standard.
-
Internal Standard: Deuterated Tezosentan (Ro 61-0612/5).[1][2]
-
Acid: 1M Hydrochloric acid (HCl).[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 500 µL of human plasma into a glass tube.
-
Spike IS: Add 50 µL of Internal Standard working solution. Vortex mix.
-
Acidification: Add 100 µL of 1M HCl . Vortex gently.
-
Extraction: Add 3.0 mL of TBME . Shake mechanically for 10 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 200 µL of Mobile Phase (Acetonitrile/Water).
-
Injection: Inject 10-20 µL into the LC-MS/MS system.
Performance Metrics:
References
-
Dingemanse, J., et al. (2002).[6][7] "Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects."[6] British Journal of Clinical Pharmacology, 53(4), 355–362. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[8][9][10] Link
-
EMA Guideline. (2011).[1] "Guideline on bioanalytical method validation." European Medicines Agency.[8][9] Link
-
Clozel, M., et al. (1999).[7] "Pharmacological characterization of tezosentan, a new dual endothelin receptor antagonist effective in acute heart failure." Journal of Pharmacology and Experimental Therapeutics, 290(2), 840-852.[1] Link
Sources
- 1. Tezosentan - Wikipedia [en.wikipedia.org]
- 2. TEZOSENTAN | 180384-57-0 [chemicalbook.com]
- 3. fda.gov [fda.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tezosentan [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrti.org [ijrti.org]
- 10. japsonline.com [japsonline.com]
Technical Guide: Efficacy Comparison of Tezosentan vs. Selective Endothelin-A Receptor Antagonists
Executive Summary
This guide provides a rigorous technical comparison between Tezosentan , a dual endothelin receptor antagonist (ERA) designed for acute heart failure, and selective Endothelin-A (ET-A) receptor antagonists (e.g., Ambrisentan, Sitaxentan, Atrasentan).
While Tezosentan demonstrates potent acute hemodynamic improvements (increased cardiac index, reduced pulmonary capillary wedge pressure), its clinical utility has been limited by a failure to improve survival and symptom relief in large-scale trials (VERITAS). In contrast, selective ET-A antagonists have found success in pulmonary arterial hypertension (PAH) and renal indications by preserving the beneficial vasodilatory and clearance functions mediated by the Endothelin-B (ET-B) receptor.
Mechanistic Basis: Dual vs. Selective Blockade[1]
The fundamental differentiator lies in how these agents interact with the Endothelin-1 (ET-1) signaling axis. ET-1 acts via two G-protein coupled receptors:[1]
-
ET-A Receptor: Located primarily on vascular smooth muscle cells (VSMC); mediates potent vasoconstriction and cell proliferation.[2]
-
ET-B Receptor: Located on endothelial cells (mediating NO release/vasodilation) and VSMC (vasoconstriction).[3] Crucially, ET-B receptors in the lungs and kidneys are responsible for the clearance of circulating ET-1.
Signaling Pathway Visualization
The following diagram illustrates the divergent downstream effects of Dual vs. Selective inhibition.
Caption: Differential blockade effects. Dual antagonists block clearance, elevating ET-1 levels. Selective agents preserve ET-B mediated vasodilation and clearance.
Pharmacological Profile & Selectivity[2][3][5][6][7][8][9][10]
The "Selectivity Ratio" is the critical metric. It is defined as the ratio of the equilibrium dissociation constant (
Table 1: Comparative Binding Affinities and Selectivity
| Compound | Class | Selectivity Ratio (ET-B/ET-A) | Primary Indication | ||
| Tezosentan | Dual (Balanced) | 0.3 - 1.0 | 0.5 - 2.0 | ~1 - 30 (Low) | Acute Heart Failure (Investigational) |
| Bosentan | Dual | 4.7 | 95 | ~20 | PAH |
| Ambrisentan | Selective ET-A | 0.6 | 120 | >200 | PAH |
| Sitaxentan | Selective ET-A | 0.35 | 2400 | >6000 | PAH (Withdrawn) |
| Clazosentan | Dual/Selective* | 1.3 | 110 | ~85 | Vasospasm |
Note: Selectivity ratios vary by assay conditions (e.g., cloned receptors vs. human cardiac tissue). Data synthesized from IUPHAR and clinical pharmacology reviews. [1, 2]
Clinical Efficacy & Hemodynamic Analysis[11][12][13][14][15]
Tezosentan: The Acute Heart Failure Paradox
Tezosentan was developed for intravenous use in Acute Decompensated Heart Failure (ADHF).
-
Hemodynamic Success: In the RITZ-1 and RITZ-2 trials, Tezosentan significantly improved Cardiac Index (CI) by ~30-40% and reduced Pulmonary Capillary Wedge Pressure (PCWP) compared to placebo.
-
Clinical Failure: Despite hemodynamic improvements, the VERITAS trials showed no significant improvement in dyspnea or reduction in death/worsening heart failure at 7 days.
-
Why? The lack of selectivity likely played a role. Blocking ET-B receptors prevented the clearance of ET-1 (causing a massive rebound in circulating ET-1) and inhibited ET-B mediated natriuresis, contributing to fluid retention and renal adverse events.
Selective ET-A Antagonists: The PAH Success
Selective agents like Ambrisentan have become standard of care in PAH.
-
Mechanism: By blocking ET-A, they reduce pulmonary vascular resistance (PVR). By sparing ET-B, they allow the endothelium to produce Nitric Oxide (NO) and prostacyclin, further aiding vasodilation.
-
Clearance: Circulating ET-1 levels rise significantly less with selective agents compared to dual antagonists because the ET-B clearance pathway remains functional.
Table 2: Efficacy & Outcome Comparison
| Parameter | Tezosentan (Dual) | Selective ET-A Antagonists |
| Hemodynamic Effect | Rapid | Sustained |
| Circulating ET-1 | Significant Increase (2-3x baseline) | Mild Increase |
| Fluid Retention | High risk (dose-limiting in RITZ) | Moderate risk (manageable) |
| Liver Toxicity | Low (short duration use) | Variable (High for Sitaxentan, Low for Ambrisentan) |
| Clinical Outcome | Failed (VERITAS - No benefit on mortality/dyspnea) | Successful (ARIES - Improved exercise capacity/time to worsening) |
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.
Protocol A: Radioligand Binding Assay (Determination of )
Objective: Quantify the affinity and selectivity of a novel ERA compared to Tezosentan.
-
Membrane Preparation:
-
Use CHO cells stably expressing human recombinant ET-A or ET-B receptors.
-
Homogenize cells in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 min. Resuspend pellet.
-
-
Assay Setup:
-
Tracer: Use
-ET-1 (approx. 20-50 pM). -
Competitors: Incubate membranes with increasing concentrations (
to M) of Tezosentan (Reference) and Test Compound. -
Non-Specific Binding (NSB): Define using excess unlabeled ET-1 (1
M).
-
-
Incubation:
-
Incubate for 60-90 minutes at 25°C (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).
-
Wash 3x with ice-cold saline.
-
-
Analysis:
-
Count radioactivity (Gamma counter).
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: In Vivo Hemodynamic Assessment (Rat CHF Model)
Objective: Compare the acute hemodynamic profile and fluid retention potential.
-
Model Induction:
-
Perform coronary artery ligation in Sprague-Dawley rats to induce myocardial infarction. Allow 4-6 weeks for CHF development.
-
-
Instrumentation:
-
Anesthetize (Isoflurane). Insert a Millar conductance catheter into the Left Ventricle (LV) via the right carotid artery for PV loops.
-
Cannulate the femoral vein for drug infusion.
-
-
Experimental Workflow (Graphviz):
Caption: In vivo workflow for comparing hemodynamic efficacy and biomarker response.
-
Data Interpretation:
-
Efficacy: Both groups should show decreased LVEDP (Left Ventricular End-Diastolic Pressure).
-
Differentiation: The Tezosentan group is expected to show a significantly steeper rise in plasma ET-1 levels compared to the Selective ERA group.
-
Conclusion
While Tezosentan proved that endothelin blockade could acutely improve cardiac hemodynamics, its dual mechanism of action ultimately limited its clinical viability in heart failure. The simultaneous blockade of ET-B receptors negated the natural clearance of endothelin and potentially exacerbated fluid retention.
Selective ET-A antagonists represent the refined evolution of this therapeutic class. By targeting the vasoconstrictive ET-A receptor while preserving the vasodilatory and clearance functions of the ET-B receptor, these agents offer a superior efficacy-to-safety profile for chronic management of pulmonary vascular diseases.
References
-
Maguire, J. J., & Davenport, A. P. (2014). Endothelin@25 - New agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12.[1] British Journal of Pharmacology. Link
-
McMurray, J. J., et al. (2007). Effects of tezosentan on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials. JAMA. Link
-
Torre-Amione, G., et al. (2003).[5] Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure (RITZ-1). Journal of the American College of Cardiology. Link[5]
-
Galiè, N., et al. (2008). Ambrisentan for the treatment of pulmonary arterial hypertension (ARIES-1 and ARIES-2). Circulation. Link
-
Davenport, A. P., et al. (2016). International Union of Basic and Clinical Pharmacology. C. Nomenclature and classification of endothelin receptors. Pharmacological Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Comparison of selective ET(A) and ET(B) receptor antagonists in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tezosentan Therapy: A Comparative Guide to Dose-Ranging for Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the dose-ranging studies for Tezosentan, a dual endothelin receptor antagonist developed for the treatment of acute heart failure (AHF). By examining the methodologies and outcomes of key clinical trials, this document aims to equip researchers with the necessary insights to design and interpret dose-finding studies for similar intravenous therapies in a critical care setting. Furthermore, it offers a comparative perspective against other vasodilatory and inotropic agents used in AHF, supported by experimental data.
The Rationale for Endothelin Receptor Antagonism in Acute Heart Failure
Acute heart failure is a life-threatening condition characterized by a rapid onset or worsening of symptoms and signs of heart failure, often requiring urgent hospitalization and intravenous therapy. A key pathophysiological driver in AHF is the activation of neurohormonal systems, including the endothelin (ET) system. Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor known and its plasma concentrations are elevated in patients with heart failure, correlating with disease severity and adverse outcomes.[1]
Tezosentan, an intravenous dual endothelin receptor antagonist, competitively inhibits the binding of ET-1 to both its ET-A and ET-B receptors.[1] This dual antagonism is designed to counter the detrimental vasoconstrictive effects of ET-1, leading to vasodilation and, consequently, a reduction in both preload and afterload on the failing heart. The ultimate therapeutic goal is to improve hemodynamic parameters, such as cardiac index and pulmonary capillary wedge pressure (PCWP), thereby alleviating symptoms like dyspnea.
Deconstructing the Dose-Ranging Study: A Methodological Blueprint
The primary objective of a dose-ranging study is to identify a dose of a new drug that provides an optimal balance between efficacy and safety. For an intravenous drug like Tezosentan in an acute setting, the study design must be meticulously planned to allow for rapid dose adjustments while ensuring patient safety.
Experimental Workflow: A Step-by-Step Protocol
A typical dose-ranging study for an intravenous AHF drug like Tezosentan follows a randomized, double-blind, placebo-controlled, parallel-group design.
Step 1: Patient Selection and Stratification
-
Inclusion Criteria: Patients hospitalized with AHF, presenting with dyspnea at rest, and demonstrating objective evidence of cardiac dysfunction (e.g., elevated natriuretic peptides, radiological signs of pulmonary congestion, or reduced left ventricular ejection fraction).
-
Exclusion Criteria: Patients with severe hypotension, significant renal impairment, or other contraindications to vasodilator therapy.
-
Stratification: To minimize variability, patients may be stratified based on key baseline characteristics, such as the presence of a pulmonary artery catheter for hemodynamic monitoring.
Step 2: Randomized Treatment Allocation
-
Eligible patients are randomly assigned to receive either one of several doses of the investigational drug (e.g., Tezosentan at 5, 20, 50, or 100 mg/h) or a matching placebo.[2] The randomization process is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
Step 3: Drug Administration and Monitoring
-
The study drug is administered as a continuous intravenous infusion for a predefined period (e.g., 6 to 24 hours).[2][3]
-
Intensive monitoring is crucial. This includes continuous electrocardiographic (ECG) monitoring, frequent blood pressure measurements, and, in a subset of patients, invasive hemodynamic monitoring via a pulmonary artery catheter to measure PCWP, cardiac index, and other parameters.
Step 4: Endpoint Assessment
-
Primary Efficacy Endpoints: These are typically hemodynamic parameters that reflect the drug's mechanism of action. For Tezosentan, key endpoints include the change in cardiac index and PCWP from baseline.[3]
-
Secondary Efficacy Endpoints: These may include changes in symptoms, such as dyspnea, assessed using a visual analog scale (VAS), and clinical outcomes like worsening heart failure or mortality.[3][4]
-
Safety Endpoints: All adverse events are meticulously recorded, with a particular focus on events related to the drug's anticipated effects, such as hypotension, headache, and nausea.[1][3]
Step 5: Data Analysis
-
Statistical analysis is performed to compare the effects of different doses of the drug with placebo. The dose-response relationship for both efficacy and safety endpoints is a key focus of the analysis.
Causality in Experimental Design
The choice of a randomized, double-blind, placebo-controlled design is fundamental to establishing a causal link between the drug and the observed effects.
-
Randomization: Ensures that any differences observed between the treatment groups are likely due to the drug and not to baseline differences in patient characteristics.
-
Blinding: Prevents bias in the assessment of subjective endpoints, such as dyspnea, and in the reporting of adverse events.
-
Placebo Control: Provides a baseline against which the true effect of the drug can be measured, accounting for any changes that may occur due to the natural course of the disease or other standard treatments.
Tezosentan Dose-Response: A Quantitative Analysis
Several clinical trials have investigated the dose-response relationship of Tezosentan in patients with AHF. A key study evaluated intravenous infusions of 5, 20, 50, and 100 mg/h compared to placebo.[2]
Hemodynamic Efficacy
The study demonstrated a clear dose-dependent improvement in key hemodynamic parameters.
| Dose of Tezosentan | Change in Cardiac Index (%) |
| Placebo | +3.0 |
| 5 mg/h | +24.4 |
| 20 mg/h | +35.8 |
| 50 mg/h | +49.9 |
| 100 mg/h | +45.5 |
Table 1: Dose-Dependent Increase in Cardiac Index with Tezosentan Infusion. [2]
Tezosentan also led to a dose-dependent reduction in pulmonary capillary wedge pressure and systemic vascular resistance.[2] The Randomized Intravenous Tezosentan (RITZ) 2 trial further confirmed these findings, showing that both 50 and 100 mg/h doses of Tezosentan resulted in significant increases in cardiac index and decreases in PCWP compared to placebo.[3][5]
Safety and Tolerability
The incidence of adverse events with Tezosentan was found to be dose-related.
| Adverse Event | Placebo | Tezosentan (50 mg/h) | Tezosentan (100 mg/h) |
| Headache | Lower Incidence | Higher Incidence | Highest Incidence |
| Asymptomatic Hypotension | Lower Incidence | Higher Incidence | Highest Incidence |
| Nausea | Lower Incidence | Higher Incidence | Highest Incidence |
| Worsening Renal Function | Similar Incidence | Higher Incidence | Highest Incidence |
Table 2: Dose-Related Adverse Events in the RITZ-2 Trial. [3]
The similar hemodynamic benefits observed between the 50 mg/h and 100 mg/h doses, coupled with the increased incidence of adverse events at the higher dose, suggested that the optimal therapeutic dose is likely below 50 mg/h.[3]
Comparative Landscape: Tezosentan vs. Alternative AHF Therapies
To understand the potential therapeutic niche for Tezosentan, it is essential to compare its performance with other established treatments for AHF.
Hemodynamic Profiles: A Comparative Overview
| Drug | Mechanism of Action | Effect on Cardiac Index | Effect on PCWP | Effect on Blood Pressure |
| Tezosentan | Dual Endothelin Receptor Antagonist | ↑ | ↓ | ↓ (modest) |
| Nitrates | Venodilator | ↔ / ↑ | ↓↓ | ↓ |
| Nesiritide | Recombinant B-type Natriuretic Peptide | ↑ | ↓↓ | ↓ |
| Dobutamine | β1-adrenergic Agonist (Inotrope) | ↑↑ | ↓ | ↔ / ↑ |
| Sodium Nitroprusside | Arterial and Venous Vasodilator | ↑ | ↓↓ | ↓↓ |
Table 3: Comparative Hemodynamic Effects of Intravenous Therapies for Acute Heart Failure.
A key differentiating feature of Tezosentan is its ability to increase the cardiac power index (a measure of cardiac work) while decreasing systemic vascular resistance, which helps to prevent a precipitous drop in blood pressure that can be seen with other potent vasodilators like nitrates and nesiritide.[6]
Clinical Outcomes and Safety Considerations
While Tezosentan demonstrated favorable hemodynamic effects in early trials, the larger VERITAS (Value of Endothelin Receptor Inhibition with Tezosentan in Acute Heart Failure) trials, which used a lower dose of Tezosentan (5 mg/h loading dose followed by 1 mg/h), were terminated early due to a low probability of achieving a significant improvement in the primary endpoints of death or worsening heart failure.[4] This highlights the critical challenge of translating hemodynamic improvements into tangible clinical benefits.
In contrast, other agents have a more established, albeit nuanced, role in AHF management:
-
Nesiritide: Has been shown to improve dyspnea and reduce PCWP more rapidly than nitroglycerin.[7] However, pooled analyses of mortality data have yielded neutral results.[8]
-
Dobutamine: As a positive inotrope, it effectively increases cardiac output but has been associated with an increased risk of arrhythmias and mortality in some studies.[9][10]
-
Sodium Nitroprusside: A potent vasodilator that can rapidly reduce preload and afterload. However, its use is limited by the risk of profound hypotension and the potential for cyanide toxicity with prolonged infusions, especially in patients with renal impairment.[11][12][13][14]
Visualizing the Pathways and Processes
Mechanism of Action of Tezosentan
Caption: A typical workflow for a dose-ranging clinical trial.
Conclusion: Navigating the Path to Optimal Dosing
The dose-ranging studies of Tezosentan provide a valuable case study in the development of intravenous therapies for acute heart failure. They underscore the importance of meticulously designed trials to elucidate the complex relationship between dose, hemodynamic efficacy, and clinical safety. While Tezosentan demonstrated a clear dose-dependent improvement in cardiac hemodynamics, the translation of these effects into improved clinical outcomes remains a significant hurdle.
For researchers and drug developers, the key takeaways are:
-
Early and robust dose-finding is critical: Identifying the optimal therapeutic window is paramount to maximizing efficacy while minimizing adverse events.
-
Hemodynamic surrogates do not always predict clinical benefit: While useful for establishing proof-of-concept, improvements in hemodynamic parameters must ultimately translate into meaningful improvements in patient-centered outcomes.
-
A thorough understanding of the competitive landscape is essential: New therapies must demonstrate a clear advantage over existing treatments in terms of efficacy, safety, or both.
The journey of Tezosentan highlights the complexities of drug development in the challenging landscape of acute heart failure. By learning from these experiences, the scientific community can continue to refine its approach to developing safer and more effective therapies for this vulnerable patient population.
References
-
Torre-Amione, G., et al. (2001). Hemodynamic Effects of Tezosentan, an Intravenous Dual Endothelin Receptor Antagonist, in Patients With Class III to IV Congestive Heart Failure. Circulation, 103(7), 973-980. [Link]
-
McMurray, J. J., et al. (2002). Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure. Journal of the American College of Cardiology, 40(12), 2139-2147. [Link]
-
Tezosentan - A new endothelin receptor inhibitor for the treatment of congestive heart failure. (2002). Drugs of the Future, 27(5), 441. [Link]
-
Mebazaa, A., et al. (2007). Levosimendan vs Dobutamine for Patients With Acute Decompensated Heart Failure: The SURVIVE Randomized Trial. JAMA, 297(17), 1883-1891. [Link]
-
Colucci, W. S. (2003). Clinical and Hemodynamic Effects of Nesiritide. Medscape. [Link]
-
Dingemanse, J., et al. (2000). Pharmacokinetics and pharmacodynamics of tezosentan, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects. British Journal of Clinical Pharmacology, 50(5), 457-464. [Link]
-
Randomized Intravenous Tezosentan for the Treatment of Acute Heart Failure - RITZ 2. (2003). American College of Cardiology. [Link]
-
Cotter, G., et al. (2001). Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure. European Journal of Heart Failure, 3(4), 457-461. [Link]
-
Tovar, J. M., & Sagraves, R. (2003). Tezosentan in the treatment of acute heart failure. The Annals of Pharmacotherapy, 37(11), 1635-1643. [Link]
-
McMurray, J. J., et al. (2007). Effects of tezosentan on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials. JAMA, 298(17), 2009-2019. [Link]
-
Udeh, C. I., et al. (2015). Delayed presentation of nitroprusside-induced cyanide toxicity. The Annals of Thoracic Surgery, 99(4), 1432-1434. [Link]
-
Tacon, C. L., & McCaffrey, J. (2011). Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials. BMJ Open, 1(2), e000150. [Link]
-
Colucci, W. S., et al. (1999). Sustained hemodynamic effects of an infusion of nesiritide (human b-type natriuretic peptide) in heart failure: a randomized, double-blind, placebo-controlled clinical trial. Journal of the American College of Cardiology, 34(5), 1414-1420. [Link]
-
Lazzarini, V., et al. (2023). Dobutamine in the Management of Advanced Heart Failure. Journal of Cardiovascular Development and Disease, 10(7), 289. [Link]
-
Nappi, F., & Nappi, A. (2021). The cardiovascular safety of sodium nitroprusside in acute heart failure. Expert Opinion on Drug Safety, 20(12), 1509-1519. [Link]
-
Arshed, S., et al. (2019). Effect of Inpatient Dobutamine vs. Milrinone on Out-of-Hospital Mortality in Patients with Acute Decompensated Heart Failure. Cardiovascular Drugs and Therapy, 33(6), 683-690. [Link]
-
O'Connor, C. M., et al. (2011). Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives. Reviews in Cardiovascular Medicine, 12(1), e1-e11. [Link]
-
SODIUM NITROPRUSSIDE IN ACUTE HEART FAILURE. (2022). JETIR, 9(6). [Link]
-
Silver, M. A., et al. (2002). Effect of nesiritide versus dobutamine on short-term outcomes in the treatment of patients with acutely decompensated heart failure. Journal of the American College of Cardiology, 39(5), 798-803. [Link]
-
Rindone, J. P., & Rindone, E. R. (2007). Sodium nitroprusside-associated cyanide toxicity in adult patients – fact or fiction? A critical review of the evidence and clinical relevance. Expert Opinion on Drug Safety, 6(3), 255-264. [Link]
-
Effects of Nesiritide in Patients with Acute Decompensated Heart Failure. (2016). Journal of Medical Science And clinical Research, 4(8). [Link]
-
Sodium Nitroprusside. (2021). Australian and New Zealand Neonatal Network. [Link]
-
Nesiritide for Acute Heart Failure. (2010). Elsevier. [Link]
Sources
- 1. Tezosentan in the treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Hemodynamic and clinical effects of tezosentan, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tezosentan on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Intravenous Tezosentan for the Treatment of Acute Heart Failure - American College of Cardiology [acc.org]
- 6. Tezosentan (an intravenous endothelin receptor A/B antagonist) reduces peripheral resistance and increases cardiac power therefore preventing a steep decrease in blood pressure in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nesiritide in Patients with Acute Decompensated Heart Failure – A Review [jmscr.igmpublication.org]
- 9. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delayed presentation of nitroprusside-induced cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jetir.org [jetir.org]
- 14. anmfonline.org [anmfonline.org]
A Comparative Analysis of Atrasentan and Bosentan on Cerebrovascular Dysfunction in Diabetic Rat Models
A Senior Application Scientist's Guide to Selective vs. Dual Endothelin Receptor Antagonism
This guide provides an in-depth comparison of Atrasentan, a selective endothelin-A (ET-A) receptor antagonist, and Bosentan, a dual endothelin-A/B (ET-A/ET-B) receptor antagonist, in the context of ameliorating cerebrovascular dysfunction in diabetic rat models. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced mechanistic differences and therapeutic potentials of these two compounds.
The Challenge: Diabetic Cerebrovascular Dysfunction
Diabetes mellitus is a significant risk factor for cerebrovascular diseases, including ischemic stroke.[1][2] The chronic hyperglycemic state fosters a complex pathophysiology characterized by endothelial dysfunction, impaired cerebral blood flow (CBF), increased blood-brain barrier (BBB) permeability, and a pro-inflammatory, pro-oxidative state.[2][3] Central to this pathology is the upregulation of the endothelin (ET) system.[4][5][6] Plasma levels of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor, are significantly elevated in patients with diabetes, contributing directly to vascular complications.[4][5][6]
The Endothelin System: A Dual-Faceted Target
ET-1 exerts its effects through two primary G-protein coupled receptor subtypes, ET-A and ET-B, whose balance is critical for maintaining cerebrovascular homeostasis.[2][7]
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells (VSMCs), their activation by ET-1 mediates potent vasoconstriction, inflammation, fibrosis, and cellular proliferation.[4][7][8][9][10] In diabetes, the expression and activity of ET-A receptors are often upregulated, contributing to reduced blood flow and vascular remodeling.[2][7]
-
ET-B Receptors: These receptors exhibit a more complex, location-dependent role.[8][9]
-
On Endothelial Cells: ET-B receptor activation promotes the release of vasodilators like nitric oxide (NO) and prostacyclin, counteracting the effects of ET-A activation.[8][9] This pathway is considered vasculoprotective.[2]
-
On Vascular Smooth Muscle Cells: ET-B receptors on VSMCs function similarly to ET-A receptors, mediating vasoconstriction.[7][9] Diabetes can lead to an upregulation of these contractile ET-B receptors, shifting the balance towards vasoconstriction.[7]
-
This dual nature of the ET-B receptor is the crux of the debate between selective and dual endothelin receptor antagonism.
Caption: Endothelin-1 signaling in the cerebrovasculature.
The Antagonists: A Tale of Two Strategies
Atrasentan: The Selective Approach
Atrasentan is a highly selective antagonist of the ET-A receptor.[10]
-
Mechanism of Action: By specifically blocking ET-A receptors, Atrasentan aims to inhibit the primary detrimental effects of ET-1—vasoconstriction, inflammation, and fibrosis—while preserving the potentially beneficial vasodilatory signaling through the endothelial ET-B receptors.[10] This targeted approach is hypothesized to offer a better therapeutic window with fewer side effects.
Bosentan: The Dual Approach
Bosentan is a non-selective antagonist, blocking both ET-A and ET-B receptors.[11]
-
Mechanism of Action: The rationale for dual blockade is to comprehensively inhibit all ET-1-mediated vasoconstriction, which in a diabetic state, occurs through both upregulated ET-A and VSMC ET-B receptors.[7][11] However, this strategy also blocks the protective endothelial ET-B receptors, which could potentially negate some of the benefits by reducing NO-mediated vasodilation.[11]
Experimental Framework: A Head-to-Head Comparison
To objectively compare these antagonists, a robust preclinical experimental design is essential. The following workflow outlines a standard approach in diabetic rat models.
Caption: Standard experimental workflow for comparing cerebrovascular treatments.
Featured Protocol: Induction of Type 1 Diabetes with Streptozotocin (STZ)
Causality: STZ is a glucosamine-nitrosourea compound that is preferentially toxic to the insulin-producing beta cells of the pancreatic islets.[12] This selective toxicity leads to a state of insulin deficiency and subsequent hyperglycemia, effectively modeling Type 1 diabetes in rodents.[12][13][14] A single, moderate-to-high intraperitoneal (IP) dose is sufficient for robust and stable induction.[13]
Materials:
-
Streptozotocin (STZ), stored at -20°C, protected from light.
-
Sterile 0.1 M Sodium Citrate Buffer (pH 4.5), chilled on ice.
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Syringes and needles for IP injection.
-
Glucometer and test strips.
Procedure:
-
Preparation (Crucial for STZ Stability): STZ is highly unstable in neutral pH solutions, with a half-life of only 15 minutes.[13] All preparation must be done immediately before injection.
-
Weigh the required amount of STZ powder.
-
Dissolve the STZ in ice-cold citrate buffer (pH 4.5) to the desired final concentration. A commonly used diabetogenic dose for rats is a single IP injection of 40-70 mg/kg.[13][15] For example, to prepare a 20 mg/mL solution, dissolve 200 mg of STZ in 10 mL of cold citrate buffer.
-
Animal Preparation: Fast rats for 6-8 hours prior to injection to achieve a stable baseline glucose level.[15] Weigh each rat to calculate the precise injection volume.
-
Injection: Administer the freshly prepared STZ solution via intraperitoneal (IP) injection. Complete all injections within 15-20 minutes of dissolving the STZ.
-
Post-Injection Care: Immediately after injection, return animals to their cages with free access to food and water. To prevent initial, potentially fatal hypoglycemia that can occur within the first 24-48 hours as beta cells lyse and release insulin, supplement drinking water with 10% sucrose for 48 hours.[15]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection from a tail vein sample. Rats with fasting blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and can be included in the study.[16]
Comparative Efficacy: Synthesizing the Evidence
While direct head-to-head studies on cerebrovascular outcomes are limited, we can synthesize data from individual studies on Atrasentan and Bosentan in diabetic models to draw strong inferences.
Cerebral Blood Flow and Endothelial Function
In diabetic rats, endothelial-dependent relaxation of cerebral arteries is significantly impaired.[17]
-
Atrasentan: Studies show that selective ET-A blockade with Atrasentan significantly improves endothelium-dependent dilatation in diabetic rats.[17] This suggests that by blocking the primary vasoconstrictor pathway, Atrasentan restores a more favorable vascular environment, likely improving cerebral blood flow regulation.
-
Bosentan: The effect of dual blockade is more complex. While Bosentan treatment can attenuate diabetes-induced endothelial dysfunction, its blockade of vasodilatory endothelial ET-B receptors can be a confounding factor.[3][18] However, some studies show that late administration of Bosentan can restore impaired cerebrovascular function, improving both sensitivity to acetylcholine (a measure of endothelial function) and maximum relaxation.[18]
Blood-Brain Barrier (BBB) Integrity
Diabetes compromises BBB integrity, leading to leakage. This can be quantified using the Evans Blue assay, where the dye binds to serum albumin.[19] Extravasation of the dye into the brain parenchyma indicates a leaky barrier.[19][20][21][22]
-
Atrasentan: By mitigating inflammation and preserving pericyte survival—key components of the neurovascular unit—selective ET-A blockade is shown to reduce vascular leakage and protect neuroretinal structures in diabetic mice, a finding with strong implications for the BBB.[23]
-
Bosentan: In STZ-induced diabetic rats, Bosentan treatment was found to decrease pericellular edema in the hippocampus and cerebellum, indicating a protective effect on the BBB.[24]
Oxidative Stress and Inflammation
The diabetic brain is under significant oxidative and inflammatory stress.
-
Atrasentan: The anti-inflammatory effects of selective ET-A blockade are well-documented, primarily through mitigating the pro-inflammatory signaling cascade initiated by ET-1 binding to ET-A receptors.[10]
-
Bosentan: Treatment with Bosentan in diabetic rats has been shown to significantly reduce brain levels of thiobarbituric acid reactive species (TBARS), an indicator of lipid peroxidation, and increase levels of the antioxidant glutathione (GSH).[3] It also reduces levels of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.[24]
Data Summary Table
| Parameter | Diabetic Control (Vehicle) | Atrasentan Treatment | Bosentan Treatment | Rationale / Key Finding |
| Endothelial Relaxation | Significantly Impaired | Significantly Improved [17] | Improved[3][18] | Atrasentan restores relaxation without blocking protective ET-B receptors.[17] |
| BBB Permeability | Increased | Reduced (Inferred)[23] | Reduced [24] | Both drugs reduce edema and vascular leakage.[23][24] |
| Oxidative Stress | Increased (High MDA/TBARS) | Reduced (Inferred) | Significantly Reduced [3] | Bosentan is shown to restore antioxidant levels in the diabetic brain.[3] |
| Inflammation | Increased (High iNOS, TNF-α) | Reduced (Inferred)[10] | Significantly Reduced [24] | Bosentan reduces iNOS levels in the diabetic brain.[24] |
Mechanistic Discussion: Is Selective Better than Dual?
The evidence suggests that in the context of diabetic cerebrovascular dysfunction, the choice between selective and dual antagonism is not straightforward and depends on the altered receptor landscape in the diseased state.
In a healthy state, endothelial ET-B receptors play a clear protective, vasodilatory role.[2] However, chronic diabetes leads to an upregulation of ET-1 and a concurrent increase in contractile ET-A and ET-B receptors on vascular smooth muscle cells.[2][7] This pathological shift can alter the therapeutic outcome.
Caption: Contrasting mechanisms of Atrasentan and Bosentan.
-
The Case for Atrasentan: The primary driver of ET-1 pathology in the vasculature is the ET-A receptor.[4][8] By selectively blocking this receptor, Atrasentan directly targets the main source of vasoconstriction and inflammation while leaving the endothelial ET-B receptor's vasodilatory function intact.[17] This approach appears to be particularly effective at restoring endothelial function.[17]
-
The Case for Bosentan: In advanced diabetes, the upregulation of contractile ET-B receptors on smooth muscle cells means that ET-A blockade alone may not be sufficient to fully reverse vasoconstriction.[7] Dual blockade with Bosentan addresses both receptor pathways of contraction.[7] Studies showing that Bosentan prevents cerebrovascular remodeling in diabetic rats support this comprehensive approach.[7] The beneficial effects of Bosentan on oxidative stress markers are also a significant point in its favor.[3]
Conclusion and Future Directions
Both Atrasentan and Bosentan demonstrate significant potential in mitigating cerebrovascular dysfunction in diabetic rat models.
-
Atrasentan , with its selective ET-A antagonism, appears superior in restoring endothelium-dependent vasodilation, a critical factor in maintaining cerebral blood flow. Its targeted approach of inhibiting pathology while preserving protective mechanisms is mechanistically compelling.
-
Bosentan , via its dual ET-A/ET-B blockade, provides a more comprehensive inhibition of contractile signals, which may be advantageous in later-stage diabetes where vascular remodeling and upregulation of smooth muscle ET-B receptors are prominent. It has also shown strong effects in reducing oxidative stress and inflammation.
Future research should focus on direct, head-to-head comparative studies in diabetic stroke models. Key investigations should include long-term outcomes, precise measurements of cerebral blood flow using techniques like laser speckle contrast imaging, and advanced molecular analysis to fully delineate the downstream effects of selective versus dual endothelin receptor blockade on neuronal survival and functional recovery. Such studies will be critical in determining the optimal therapeutic strategy for this high-risk patient population.
References
-
El-Abhar, F. A. M., & Schaalan, M. F. (2014). Endothelin-1 and Diabetic Complications: Focus on the Vasculature. Pharmacological Research, 81, 1-11. [Link]
-
Ergul, A., Li, W., Elgebaly, M. M., Bruno, A., & Fagan, S. C. (2007). Increased hemorrhagic transformation in a rat model of type 2 diabetes. Stroke, 38(2), 405-409. [Link]
-
Khan, M. Q., & Fink, G. D. (2017). The role of the endothelin system in the regulation of vascular function in health and disease. Current Opinion in Pharmacology, 33, 24-30. [Link]
-
Khattab, M., El-Abhar, F., & El-Demerdash, E. (2018). Endothelin Receptor-A Antagonist Attenuates Retinal Vascular and Neuroretinal Pathology in Diabetic Mice. Investigative Ophthalmology & Visual Science, 59(1), 34-43. [Link]
-
Li, W., Sachidanandam, K., & Ergul, A. (2011). Endothelial Endothelin B Receptor-Mediated Prevention of Cerebrovascular Remodeling Is Attenuated in Diabetes Because of Up-Regulation of Smooth Muscle Endothelin Receptors. Journal of Pharmacology and Experimental Therapeutics, 338(3), 888-896. [Link]
-
O'Rourke, S. T., Sachidanandam, K., & Ergul, A. (2012). Effect of Chronic Endothelin Receptor Antagonism on Cerebrovascular Function in Type 2 Diabetes. Journal of Vascular Research, 49(6), 496-504. [Link]
-
Saini, A. K., Kumar, A., & Sharma, S. S. (2014). Diabetic aggravation of stroke and animal models. Journal of Pharmacological and Toxicological Methods, 69(2), 121-128. [Link]
-
Saleh, M. A., & Pollock, D. M. (2011). Expression and function of ETA and ETB receptors in SSc. Rheumatology, 50(7), 1199-1208. [Link]
-
Yilmaz, S., Can, O. D., Ozyurt, D., & Ulupinar, E. (2015). Does bosentan protect diabetic brain alterations in rats? The role of endothelin-1 in the... Naunyn-Schmiedeberg's Archives of Pharmacology, 388(9), 965-976. [Link]
-
Toor, G., Sharma, B., Jaggi, A. S., & Singh, N. (2014). Efficacy of bosentan, a dual ETA and ETB endothelin receptor antagonist, in experimental diabetes induced vascular endothelial dysfunction and associated dementia in rats. Pharmacology, Biochemistry and Behavior, 122, 119-128. [Link]
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
-
Sima, A. A. F., Li, Z. G. (2007). Alzheimer-Like Changes in Rat Models of Spontaneous Diabetes. Diabetes, 56(7), 1837-1844. [Link]
-
Radu, E., & Chernoff, K. (2013). Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay. Journal of Visualized Experiments, (74), 50359. [Link]
-
Li, W., Kelly-Cobbs, A., & Ergul, A. (2014). Late Dual Endothelin Receptor Blockade with Bosentan Restores Impaired Cerebrovascular Function in Diabetes. Journal of Vascular Research, 51(3), 193-202. [Link]
-
He, L., et al. (2015). Endothelin receptor antagonists for diabetic and non-diabetic chronic kidney disease. Clinical Kidney Journal, 8(5), 516-523. [Link]
-
Bio-protocol. (n.d.). Assay of Blood Brain Barrier and Placental Barrier Permeability. Retrieved from [Link]
-
El-Abhar, F. A. M., & Schaalan, M. F. (2014). Endothelin-1 and Diabetic Complications: Focus on the Vasculature. Pharmacological Research, 81, 1-11. [Link]
-
Patsnap Synapse. (2024). What is Atrasentan used for? Retrieved from [Link]
-
Wang, L., et al. (2020). Endothelin receptor antagonists for the treatment of diabetic nephropathy: A meta-analysis and systematic review. World Journal of Diabetes, 11(11), 517-531. [Link]
-
Scholarship@Miami. (n.d.). Diabetic Rodent Models for Chronic Stroke Studies. Retrieved from [Link]
-
WVU IACUC. (n.d.). Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. Retrieved from [Link]
-
Novartis. (2024). Novartis atrasentan Phase III data show clinically meaningful proteinuria reduction further advancing company's IgA nephropathy (IgAN) portfolio. Retrieved from [Link]
-
Biocompare. (2015). Use of Evans Blue to monitor Blood Brain Barrier Permeability. Retrieved from [Link]
-
de Tejada, I. S., et al. (1996). Different role of endothelin ETA and ETB receptors and endothelial modulators in diabetes-induced hyperreactivity of the rabbit carotid artery to endothelin-1. British Journal of Pharmacology, 117(6), 1161-1168. [Link]
-
El-Mesallamy, H. O., & El-Demerdash, E. (2005). Effect of bosentan (ETA/ETB receptor antagonist) on metabolic changes during stress and diabetes. Pharmacological Research, 51(2), 173-179. [Link]
-
ResearchGate. (2025). Visualizing the Gatekeeper: Evan's Blue Dye-Based Assessment of Blood-Brain Barrier Permeability in Adult Zebrafish. Retrieved from [Link]
-
Wang, L., et al. (2020). Endothelin receptor antagonists for the treatment of diabetic nephropathy: A meta-analysis and systematic review. World Journal of Diabetes, 11(11), 517-531. [Link]
-
DiaComp.org. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). Retrieved from [Link]
-
Sima, A. A. F., Li, Z. G. (2007). Alzheimer-Like Changes in Rat Models of Spontaneous Diabetes. Diabetes, 56(7), 1837-1844. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bosentan? Retrieved from [Link]
-
Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 13, 856-875. [Link]
-
MDPI. (2022). A Novel Improved Thromboembolism-Based Rat Stroke Model That Meets the Latest Standards in Preclinical Studies. Retrieved from [Link]
-
JoVE. (2017). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Retrieved from [Link]
Sources
- 1. Diabetic aggravation of stroke and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and Diabetic Complications: Focus on the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of bosentan, a dual ETA and ETB endothelin receptor antagonist, in experimental diabetes induced vascular endothelial dysfunction and associated dementia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists as a Potential Treatment of Diabetic Nephropathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Endothelin receptor antagonists for the treatment of diabetic nephropathy: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Endothelin B Receptor-Mediated Prevention of Cerebrovascular Remodeling Is Attenuated in Diabetes Because of Up-Regulation of Smooth Muscle Endothelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What is Atrasentan used for? [synapse.patsnap.com]
- 11. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 12. diacomp.org [diacomp.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Research Portal [scholarship.miami.edu]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. Effect of Chronic Endothelin Receptor Antagonism on Cerebrovascular Function in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Late Dual Endothelin Receptor Blockade with Bosentan Restores Impaired Cerebrovascular Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
- 23. Endothelin Receptor-A Antagonist Attenuates Retinal Vascular and Neuroretinal Pathology in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Does bosentan protect diabetic brain alterations in rats? The role of endothelin-1 in the diabetic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tezosentan-d4
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Tezosentan-d4, a deuterated analog of the potent dual endothelin receptor antagonist Tezosentan, is a valuable tool in pharmacokinetic and metabolic studies.[1] While its use is critical, its disposal demands a meticulous and informed approach to ensure the safety of personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
The Core Principle: Proactive Waste Management
The disposal of any chemical, including deuterated compounds like this compound, should not be an afterthought. It is an integral part of the experimental workflow. Deuterated compounds, while not radioactive, are treated as hazardous chemical waste.[2] This classification necessitates a disposal pathway that is distinct from regular laboratory trash or aqueous waste streams. The foundational principle is to manage this compound waste through your institution's Environmental Health and Safety (EHS) program or an equivalent certified hazardous waste disposal service.[3]
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation of chemical waste is paramount to prevent incompatible materials from mixing, which could lead to dangerous reactions.
-
Solid Waste: Collect any solid this compound, such as unused neat compound or contaminated materials (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix chlorinated and non-chlorinated solvent waste unless permitted by your institution's EHS guidelines.[2]
Step 2: Container Selection and Labeling - Clarity is Key
The integrity and labeling of your waste container are critical for safe handling and disposal.
-
Container Choice: Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable.[3][5] Avoid using containers that are damaged, leaking, or cannot be securely sealed.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total quantity of the waste
-
The date of waste generation[3]
-
Any other information required by your institution's EHS department.
-
Step 3: On-site Accumulation and Storage - A Secure Holding Pattern
Proper storage of hazardous waste while it awaits pickup is crucial to maintaining a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregation: Store the this compound waste away from incompatible chemicals.
Step 4: Disposal of Empty Containers - Leaving No Trace
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent that can dissolve this compound.[6][7]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and treated as hazardous liquid waste.[2][6] This rinsate should be added to your designated this compound liquid waste container.
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label.[6][7] The clean, decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper management and disposal of this compound waste.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Satellite Accumulation Volume Limit | Typically ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste per point of generation. | To prevent the accumulation of large quantities of hazardous waste in laboratory spaces and to ensure timely disposal. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To allow for vapor expansion and to prevent spills during handling and transport. |
| Storage Time Limit | Varies by generator status and local regulations. Consult your EHS department. | To ensure that hazardous waste is disposed of in a timely manner and does not pose a long-term storage risk. |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of proactive waste management, proper segregation, secure containment, and clear communication with your institution's EHS department, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet (SDS) for any chemical you are handling for the most accurate and up-to-date information.
References
- MedChemExpress. (2023, March 9). Safety Data Sheet.
- Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide.
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Amgen. (n.d.). Safety Data Sheets.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Shimadzu Chemistry & Diagnostics. (n.d.). Tezosentan | 180384-57-0 | Reference standards.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- ChemicalBook. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Carl ROTH. (2025, March 31). Deuterium oxide 99,9 Atom%D.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
- Cayman Chemical. (2025, May 28). Safety Data Sheet.
- Towson University, Department of Environmental Health & Safety. (n.d.). Hazardous Waste Management Procedures.
Sources
- 1. This compound [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. towson.edu [towson.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
